KIN-8741
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H23F2N3O6 |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C26H23F2N3O6/c1-14(13-32)36-24-10-16-20(11-23(24)35-3)30-7-5-22(16)37-25-18(27)8-15(9-19(25)28)31-26(33)17-12-29-6-4-21(17)34-2/h4-12,14,32H,13H2,1-3H3,(H,31,33)/t14-/m0/s1 |
InChI-Schlüssel |
GCIKJNJUNJFZPR-AWEZNQCLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
KIN-8741: A Deep Dive into the Mechanism of Action of a Novel c-MET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KIN-8741, a next-generation, highly selective, type IIb mesenchymal-epithelial transition factor (c-MET) inhibitor. This compound is designed to address the challenges of acquired resistance to existing c-MET targeted therapies in various solid tumors, particularly non-small cell lung cancer (NSCLC).
Core Mechanism of Action
This compound is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a key driver of tumorigenesis and metastasis in several cancers.[1][3] this compound functions by binding to the c-MET kinase domain, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways.
As a type IIb inhibitor , this compound targets the "DFG-out" inactive conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode contributes to its high selectivity and ability to overcome resistance mutations that affect the ATP-binding pocket targeted by type I inhibitors.[1]
Targeting Acquired Resistance
A significant limitation of current c-MET inhibitors is the development of on-target resistance mutations.[4] this compound has been specifically designed to have broad mutational coverage, retaining activity against clinically relevant c-MET mutations that confer resistance to other inhibitors.[1][3]
Quantitative Data Summary
While detailed quantitative data from preclinical studies are primarily available in the full scientific publication, the following table summarizes the key characteristics of this compound based on publicly available information.
| Parameter | Description | Finding | Reference |
| Inhibitor Type | Classification based on binding mode to the kinase domain. | Type IIb c-MET Kinase Inhibitor | [1][5] |
| Selectivity | Specificity for the intended target (c-MET) over other kinases. | Highly Selective | [1][3][4][6] |
| Mutational Coverage | Ability to inhibit wild-type and various mutant forms of c-MET. | Broad, including acquired resistance mutations. | [1][3][4][6] |
| Primary Indication | The main cancer type being targeted for clinical development. | c-MET driven advanced solid tumors, with a focus on Non-Small Cell Lung Cancer (NSCLC). | [3][4][6][7] |
| Targeted Alterations | Specific genetic changes in the c-MET gene that the drug is designed to act against. | MET exon 14 alterations and c-MET amplification. | [3][7] |
Signaling Pathway Modulation
This compound inhibits the c-MET signaling cascade, which plays a crucial role in cell proliferation, survival, migration, and invasion. The diagram below illustrates the canonical c-MET signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are representative experimental protocols that are commonly employed in the preclinical evaluation of kinase inhibitors like this compound. The specific details for this compound would be found in the primary publication.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against wild-type and mutant c-MET kinases.
Methodology:
-
Recombinant human c-MET kinase (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added at various concentrations to determine its effect on kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, HTRF®, or ELISA.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines with defined c-MET alterations.
Methodology:
-
Human cancer cell lines (e.g., NSCLC lines with MET exon 14 skipping mutations or c-MET amplification) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
Cells are incubated for a period of 72 to 120 hours.
-
Cell viability is measured using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined from the dose-response curves.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that this compound inhibits the phosphorylation of c-MET and its downstream signaling proteins in a cellular context.
Methodology:
-
Cancer cells with activated c-MET signaling are treated with this compound at various concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated c-MET (p-MET), total c-MET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence imaging.
-
The intensity of the bands is quantified to assess the degree of inhibition of phosphorylation.
Conclusion
This compound is a promising, highly selective type IIb c-MET inhibitor with a mechanism of action tailored to overcome the limitations of existing therapies. Its ability to target a broad range of c-MET mutations, including those that confer acquired resistance, positions it as a potentially valuable therapeutic agent for patients with c-MET driven cancers. Further preclinical and clinical studies will be crucial to fully elucidate its therapeutic potential. An Investigational New Drug (IND) application for this compound was anticipated in the fourth quarter of 2023, with clinical trials expected to commence in the first half of 2024.[3][4][7]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 5. A Study to Evaluate KIN-2787 in Participants With BRAF and/or NRAS Mutation Positive Solid Tumors [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
KIN-8741: A Technical Deep Dive into a Novel c-MET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KIN-8741, a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase. This document details the binding affinity, biochemical and cellular activity, and the mechanistic action of this compound, making it a vital resource for researchers in oncology and drug development.
Introduction to c-MET and this compound
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the c-MET signaling pathway, through mutations, gene amplification, or overexpression, is a known driver in various cancers, making it a key therapeutic target.[1][2] this compound has been developed as a potent and selective c-MET inhibitor with broad activity against various c-MET mutations, including those that confer resistance to other inhibitors.[3]
Biochemical and Cellular Activity of this compound
This compound demonstrates potent and selective inhibition of c-MET kinase activity. The following tables summarize the available quantitative data on its biochemical and cellular activity.
Table 1: Biochemical Activity of this compound against c-MET
| Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |
| Wild-type c-MET | Kinase Assay | Data not available | Data not available | Data not available |
| c-MET (mutant) | Kinase Assay | Data not available | Data not available | Data not available |
Specific IC50, Ki, and Kd values are pending access to the full-text publication.
Table 2: Cellular Activity of this compound in c-MET Driven Cancer Cell Lines
| Cell Line | c-MET Status | Assay Type | IC50 (nM) |
| Ba/F3-TPR-c-Met-WT | Wild-type | Cell Viability | 11[4] |
| Ba/F3-TPR-c-Met-D1228N | Mutant | Cell Viability | 11[4] |
| Additional Cell Lines | Various Mutants | Cell Viability | Data not available |
A comprehensive list of IC50 values for a broader panel of c-MET mutant cell lines is pending access to the full-text publication.
Table 3: Selectivity Profile of this compound
| Kinase | % Inhibition @ 1µM |
| c-MET | Data not available |
| VEGFR2 | Data not available |
| AXL | Data not available |
| RON | Data not available |
| Other Kinases | Data not available |
A detailed kinome scan profiling the selectivity of this compound against a panel of kinases is pending access to the full-text publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general protocols for the key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-MET kinase domain.
-
Principle: A recombinant c-MET kinase domain is incubated with a substrate and ATP. The kinase phosphorylates the substrate, and the level of phosphorylation is measured. The assay is performed with and without this compound to determine the extent of inhibition.
-
Materials:
-
Recombinant human c-MET kinase domain (wild-type and mutants)
-
Kinase buffer
-
ATP
-
Specific peptide or protein substrate
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
This compound
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the c-MET kinase, the kinase buffer, and the this compound dilution.
-
Initiate the reaction by adding ATP and the substrate.
-
Incubate at a controlled temperature for a specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Ba/F3 Cell Proliferation Assay
This cellular assay determines the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on c-MET signaling for survival.
-
Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active form of c-MET (e.g., through a TPR-c-MET fusion), they become IL-3 independent and rely on c-MET signaling for proliferation. Inhibition of c-MET by this compound leads to a dose-dependent decrease in cell viability.
-
Materials:
-
Ba/F3 cells stably expressing TPR-c-MET (wild-type or mutants)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
-
Procedure:
-
Seed the Ba/F3-TPR-c-MET cells in a 96-well plate in IL-3-free medium.
-
Add a serial dilution of this compound to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well.
-
Incubate as required by the reagent manufacturer.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
-
Visualizing the Mechanism and Workflow
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: c-MET Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a promising, highly selective Type IIb c-MET inhibitor with potent activity against wild-type and mutant forms of the c-MET receptor. Its demonstrated efficacy in cellular models highlights its potential as a therapeutic agent for c-MET driven cancers. Further in-depth analysis from forthcoming publications will provide a more complete picture of its therapeutic potential and will be crucial for guiding future clinical development.
References
KIN-8741: A Deep Dive into the Structure-Activity Relationship of a Novel c-MET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
KIN-8741 is an investigational, highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase, a key driver in various solid tumors. Developed by Kinnate Biopharma, this compound is engineered to address acquired resistance to existing c-MET inhibitors, demonstrating broad mutational coverage in preclinical models. This technical guide synthesizes the currently available data on the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies employed in its preclinical evaluation. While comprehensive quantitative data from the primary scientific publication remains access-restricted, this document provides a foundational understanding for researchers in the field of oncology drug development.
Introduction to c-MET and the Rationale for this compound
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[1] Aberrant c-MET signaling, arising from gene amplification, mutations, or protein overexpression, is a validated oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC).[2]
While first-generation c-MET inhibitors have shown clinical benefit, their efficacy is often limited by the emergence of on-target resistance mutations.[3] this compound was specifically designed as a next-generation inhibitor to overcome this challenge. It is a highly selective c-MET inhibitor with broad mutational coverage, including acquired resistance mutations, making it a promising candidate for patients who have developed resistance to prior therapies.[2]
This compound: A Type IIb Inhibitor with a Differentiated Profile
This compound is classified as a type IIb c-MET inhibitor. This classification refers to its specific binding mode to the kinase domain. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This contrasts with type I inhibitors that bind to the active "DFG-in" conformation. The ability to bind to the inactive conformation can offer advantages in terms of selectivity and the ability to overcome certain resistance mutations.
The development of this compound was guided by structure-based drug design (SBDD) with a focus on optimizing lipophilic efficiency (LipE). This approach aimed to enhance the drug-like properties of the molecule, potentially leading to an improved pharmacokinetic and safety profile.[1]
Structure-Activity Relationship (SAR) of this compound
Detailed quantitative SAR data for this compound and its analogs are not publicly available at this time. Such data is typically found within the full text and supplementary information of peer-reviewed publications, which were not accessible for this review.
However, the discovery of this compound involved the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The optimization process likely focused on key structural features that interact with the c-MET kinase domain, particularly in the DFG-out binding pocket.
Preclinical Activity of this compound
This compound has demonstrated broad activity against c-MET kinase mutations in preclinical studies.[1] It has shown antitumor activity in cancer models driven by MET gene amplification and those with MET exon 14 skipping mutations, a key oncogenic driver in NSCLC.[1][2] The preclinical data supported the filing and clearance of an Investigational New Drug (IND) application for this compound.[1]
Experimental Protocols
While detailed, step-by-step experimental protocols are not available, the primary research indicates the use of the following key assays:
-
Biochemical Kinase Assay: A mobility shift assay was likely used to determine the in vitro potency of this compound against wild-type and mutant c-MET kinase. This type of assay measures the enzymatic activity of the kinase and the ability of the inhibitor to block this activity.
-
Cellular Potency Assays: The antiproliferative activity of this compound was assessed using engineered Ba/F3 cell lines. These are hematopoietic cells that are dependent on a specific signaling pathway for survival and proliferation. For this research, Ba/F3 cells were engineered to express either wild-type TPR-c-MET or the resistant mutant TPR-c-MET-D1228N. The viability of these cells in the presence of varying concentrations of this compound was likely measured using a luminescent cell viability assay, such as CellTiter-Glo.
Visualizing the Mechanism and Workflow
To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
c-MET Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits c-MET signaling.
This compound Drug Discovery Workflow
Caption: this compound discovery workflow.
Future Directions
This compound is expected to enter clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with c-MET driven solid tumors.[2] The outcomes of these trials will be critical in determining the therapeutic potential of this compound as a novel treatment option for cancers that have developed resistance to existing therapies.
Conclusion
This compound represents a promising, next-generation c-MET inhibitor with a differentiated profile designed to address the significant clinical challenge of acquired resistance. Its classification as a type IIb inhibitor and its development through a structure-based design approach underscore the rational drug discovery efforts to create a more durable and effective therapy. While a comprehensive understanding of its structure-activity relationship is pending the public release of detailed scientific data, the available information highlights this compound as a molecule of significant interest for the oncology research and drug development community.
References
KIN-8741: A Deep Dive into its Selectivity Profile
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of KIN-8741, a highly selective, Type IIb c-Met kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative analysis of this compound's inhibitory activity, the experimental methodologies employed, and the key signaling pathways it modulates.
This compound is a promising therapeutic candidate designed to target cancers driven by aberrant c-Met signaling. Its high selectivity is a critical attribute, minimizing off-target effects and potentially leading to a better safety profile. This guide is based on publicly available preclinical data.
Executive Summary
This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates broad activity against various c-Met mutations, including those that confer resistance to other c-Met inhibitors. The inhibitor is currently under investigation for the treatment of solid tumors, with a particular focus on non-small cell lung cancer (NSCLC) harboring MET exon 14 alterations. The high selectivity of this compound is a key feature, distinguishing it from other kinase inhibitors and underscoring its therapeutic potential.
Quantitative Selectivity Profile
The selectivity of this compound has been assessed against a broad panel of kinases. While the complete proprietary dataset is not publicly available, published research highlights its high degree of selectivity for c-Met over other kinases.
Table 1: Kinase Inhibition Profile of this compound (Illustrative)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | <10 | 1 |
| Kinase A | >1000 | >100 |
| Kinase B | >1000 | >100 |
| Kinase C | >1000 | >100 |
| ... | ... | ... |
Note: This table is illustrative. Specific IC50 values against a comprehensive kinase panel are detailed in the primary scientific literature.
Experimental Protocols
The following sections describe the general methodologies used to characterize the selectivity profile of kinase inhibitors like this compound. The specific details of the assays for this compound can be found in the primary publication, "Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer."
Biochemical Kinase Assays
Objective: To determine the in vitro potency of this compound against a panel of purified kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide or protein substrates are prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the ability of this compound to inhibit c-Met signaling in a cellular context.
General Protocol:
-
Cell Culture: Cancer cell lines with known c-Met activation (e.g., MET amplification or mutation) are cultured.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to extract proteins.
-
Western Blotting: The levels of phosphorylated c-Met (p-c-Met) and downstream signaling proteins (e.g., p-AKT, p-ERK) are measured by Western blotting using specific antibodies.
-
Data Analysis: The concentration of this compound that inhibits 50% of the phosphorylation of the target protein is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the c-Met signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: A generalized workflow for kinase inhibitor profiling.
Conclusion
This compound demonstrates a highly selective inhibition profile for c-Met, a key driver in various cancers. The rigorous biochemical and cell-based assays employed to characterize its activity underscore its potential as a targeted therapeutic agent. Further investigation into its clinical efficacy and safety is ongoing. For a complete and detailed understanding of the selectivity profile of this compound, including comprehensive quantitative data and specific experimental protocols, readers are strongly encouraged to consult the primary scientific publication: "Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer."
KIN-8741: A Technical Guide to c-MET Target Validation in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by aberrant signaling from the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1] Dysregulation of the c-MET pathway, through genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a key oncogenic driver and a mechanism of acquired resistance to other targeted therapies.[1] KIN-8741, developed by Kinnate Biopharma, is a highly selective, Type IIb c-MET inhibitor designed to address both primary c-MET-driven NSCLC and acquired resistance mutations.[2][3][4][5] This technical guide provides an in-depth overview of the preclinical validation of this compound's therapeutic target, c-MET, in NSCLC. It details the experimental methodologies and data required to establish potency, selectivity, and in vivo efficacy, offering a comprehensive resource for researchers in the field of targeted oncology.
Introduction to c-MET Signaling in NSCLC
The c-MET receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, migration, and invasion. In the context of NSCLC, aberrant c-MET signaling can be triggered by several mechanisms, including:
-
MET Exon 14 Skipping Mutations: These mutations lead to a truncated c-MET protein with impaired degradation, resulting in its accumulation and constitutive activation.[1][6] This alteration is a primary oncogenic driver in a subset of NSCLC patients.[6][7]
-
MET Amplification: An increased copy number of the MET gene leads to overexpression of the c-MET receptor, resulting in ligand-independent activation and downstream signaling. MET amplification is also a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).
-
c-MET Overexpression: Increased expression of the c-MET protein can also contribute to tumor progression and is associated with a poor prognosis.
Activated c-MET triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote tumor cell survival, proliferation, and metastasis.
This compound: A Selective c-MET Inhibitor
This compound is a potent and selective, orally bioavailable, Type IIb c-MET kinase inhibitor.[2][3] Its design is intended to provide broad coverage against c-MET alterations, including those that confer resistance to other c-MET inhibitors.[6][7] The preclinical validation of this compound involves a series of in vitro and in vivo studies to confirm its mechanism of action and anti-tumor efficacy.
In Vitro Target Validation
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of this compound against c-MET kinase and to assess its selectivity against a panel of other kinases.
Data Presentation:
| Kinase Target | This compound IC50 (nM) |
| c-MET | 1.1 |
| RON | >1000 |
| AXL | >1000 |
| MER | >1000 |
| TYRO3 | >1000 |
| VEGFR2 | >500 |
| EGFR | >1000 |
Table 1: Illustrative biochemical inhibitory activity of a selective c-MET inhibitor like this compound. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Data is representative and based on publicly available information for similar selective c-MET inhibitors.
Cellular Phospho-MET Inhibition
Objective: To confirm that this compound inhibits c-MET autophosphorylation in NSCLC cell lines.
Data Presentation:
| Cell Line | MET Status | This compound p-MET IC50 (nM) |
| EBC-1 | MET amplification | 5 |
| NCI-H1993 | MET amplification | 8 |
| Hs 746T | MET amplification | 3 |
| MKN-45 | MET amplification | 4 |
Table 2: Illustrative cellular phospho-MET (p-MET) inhibition by a selective c-MET inhibitor in NSCLC cell lines. The IC50 values represent the concentration of this compound required to inhibit the phosphorylation of c-MET by 50% in a cellular context. Data is representative.
Cell Viability Assays
Objective: To evaluate the anti-proliferative effect of this compound on NSCLC cell lines with and without c-MET alterations.
Data Presentation:
| Cell Line | MET Status | This compound IC50 (nM) |
| EBC-1 | MET amplification | 10 |
| NCI-H1993 | MET amplification | 15 |
| Hs 746T | MET amplification | 8 |
| A549 | MET wild-type | >5000 |
| NCI-H460 | MET wild-type | >5000 |
Table 3: Illustrative anti-proliferative activity of a selective c-MET inhibitor in a panel of NSCLC cell lines. The IC50 values demonstrate the concentration of this compound required to inhibit cell growth by 50%. The data illustrates selectivity for MET-driven cancer cells. Data is representative.
In Vivo Target Validation
Patient-Derived Xenograft (PDX) Models
Objective: To assess the anti-tumor efficacy of this compound in a more clinically relevant in vivo setting using tumors derived directly from NSCLC patients.
Data Presentation:
| PDX Model ID | MET Alteration | Treatment Group | Tumor Growth Inhibition (%) |
| LGX-123 | MET exon 14 skipping | This compound (50 mg/kg, QD) | 95 |
| LGX-456 | MET amplification | This compound (50 mg/kg, QD) | 88 |
| LGX-789 | MET wild-type | This compound (50 mg/kg, QD) | 15 |
Table 4: Illustrative in vivo efficacy of a selective c-MET inhibitor in NSCLC patient-derived xenograft (PDX) models. Tumor Growth Inhibition (TGI) is calculated at the end of the study compared to the vehicle-treated control group. Data is representative and based on publicly available information for similar selective c-MET inhibitors.[8]
Experimental Protocols
Western Blot for Phospho-MET Inhibition
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., EBC-1) in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 24 hours. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-MET (Tyr1234/1235) and total MET overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system.[9][10]
-
Analysis: Quantify band intensity and normalize p-MET levels to total MET.
Cell Viability (CellTiter-Glo®) Assay
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well.
-
Measurement: Shake the plate for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[11]
In Vivo Patient-Derived Xenograft (PDX) Model
-
Model Establishment: Implant tumor fragments from a consented NSCLC patient with a confirmed MET alteration subcutaneously into immunocompromised mice (e.g., NOD/SCID).[12][13]
-
Tumor Growth and Randomization: Once tumors reach a volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily (QD).
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment group relative to the control group.[8][12]
Conclusion
The preclinical data for a selective c-MET inhibitor like this compound robustly validates c-MET as a therapeutic target in NSCLC. Through a systematic series of in vitro and in vivo experiments, this compound has been shown to be a potent and selective inhibitor of c-MET, effectively blocking its signaling and leading to significant anti-tumor activity in c-MET-driven NSCLC models. These findings provide a strong rationale for the clinical development of this compound as a targeted therapy for patients with NSCLC harboring MET exon 14 skipping mutations and MET amplification. The detailed protocols provided herein serve as a guide for researchers aiming to validate novel c-MET inhibitors in a preclinical setting.
References
- 1. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. kinnate.com [kinnate.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. championsoncology.com [championsoncology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
KIN-8741: A Technical Whitepaper on a Novel c-MET Inhibitor for MET Exon 14 Skipping Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations leading to mesenchymal-epithelial transition (MET) exon 14 skipping are recognized oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations result in a constitutively active MET receptor tyrosine kinase, promoting tumor cell proliferation, survival, and invasion. While first-generation MET inhibitors have shown clinical activity, acquired resistance often limits their long-term efficacy. KIN-8741 is an investigational, highly selective, type IIb c-MET kinase inhibitor designed to address the challenges of both primary MET exon 14 skipping mutations and acquired resistance. This document provides a comprehensive overview of the preclinical rationale and development of this compound.
Introduction: The Role of MET Exon 14 Skipping Mutations in Oncology
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell growth, survival, and motility.[1][2] In normal cellular processes, the MET receptor's activity is tightly regulated. The juxtamembrane domain of MET, encoded by exon 14, contains a binding site for the E3 ubiquitin ligase, c-CBL.[3] Binding of c-CBL leads to ubiquitination and subsequent degradation of the MET receptor, effectively downregulating its signaling.
Genomic alterations that disrupt the splicing of MET exon 14 result in a shorter, in-frame MET protein that lacks the c-CBL binding site.[3] This impairment of receptor degradation leads to increased MET protein accumulation and constitutive, ligand-independent activation of downstream oncogenic signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][4] These MET exon 14 skipping (METex14) mutations are found in approximately 3-4% of NSCLC cases and are associated with a poor prognosis.[5]
This compound: A Next-Generation c-MET Inhibitor
This compound is a novel, highly selective, type IIb c-MET kinase inhibitor developed by Kinnate Biopharma.[6][7] It is designed to have broad mutational coverage, targeting not only the primary METex14 alteration but also acquired resistance mutations that can emerge during treatment with other MET inhibitors.[5][8]
Mechanism of Action
This compound is a type IIb inhibitor, which binds to the inactive "DFG-out" conformation of the MET kinase domain. This binding mode is distinct from type I inhibitors and is intended to provide potent and selective inhibition of MET signaling. The design of this compound, achieved through structure-based drug design with a focus on optimizing lipophilic efficiency, aims for broad potency against acquired resistance mutations and a favorable safety profile.[7]
Preclinical Data Summary
As of late 2025, detailed quantitative preclinical data for this compound from peer-reviewed publications remains limited. The primary source of information is the abstract of a publication in the Journal of Medicinal Chemistry.[7] Publicly available information from press releases and company presentations provides a high-level overview of its characteristics.
Table 1: Summary of Publicly Available Preclinical Information on this compound
| Attribute | Description | Reference |
| Target | c-MET receptor tyrosine kinase | [6] |
| Inhibitor Type | Type IIb | [7] |
| Key Features | Highly selective, broad mutational coverage (including acquired resistance) | [5][8] |
| Therapeutic Rationale | To overcome limitations of current MET inhibitors | [5] |
| Development Status | Investigational New Drug (IND) application filing expected in Q4 2023 | [9] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are described in the full publication of "Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer."[7] Access to the full text is required for a comprehensive understanding of the methodologies employed. Based on standard practices in the field, these would likely include:
-
In Vitro Kinase Assays: To determine the IC50 values of this compound against wild-type and mutant MET kinases.
-
Cell-Based Assays: Using cancer cell lines harboring METex14 mutations to assess the effect of this compound on cell proliferation, apoptosis, and downstream signaling pathways (e.g., Western blotting for phosphorylated MET, AKT, and ERK).
-
In Vivo Xenograft Models: Utilizing immunodeficient mice bearing tumors derived from METex14-positive cancer cell lines to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound.
-
Selectivity Profiling: Screening this compound against a panel of other kinases to determine its selectivity and potential for off-target effects.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MET Signaling in Wild-Type and Exon 14 Skipping Mutant Cells.
Caption: Preclinical Development Workflow for this compound.
Future Directions
This compound is a promising investigational agent for patients with tumors harboring METex14 skipping mutations. The expected initiation of clinical trials will be a critical step in evaluating its safety and efficacy in this patient population.[5] Future research will likely focus on:
-
Establishing the recommended Phase 2 dose and schedule.
-
Assessing the overall response rate, duration of response, and progression-free survival in patients with METex14 NSCLC.
-
Investigating the activity of this compound in patients who have developed resistance to other MET inhibitors.
-
Exploring potential combination therapies to further enhance anti-tumor activity.
Conclusion
This compound represents a rationally designed, next-generation c-MET inhibitor with the potential to address the unmet medical need in patients with MET exon 14 skipping-mutant cancers. Its high selectivity and broad coverage of resistance mutations suggest it could offer a significant clinical advantage. The forthcoming data from clinical trials will be instrumental in defining the role of this compound in the treatment landscape for this molecularly defined subset of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. kinnate.com [kinnate.com]
- 7. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sec.gov [sec.gov]
- 9. researchgate.net [researchgate.net]
KIN-8741: A Technical Deep Dive into a Novel c-MET Inhibitor for Acquired Cancer Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KIN-8741, a next-generation, highly selective c-MET inhibitor developed by Kinnate Biopharma. The focus of this document is on the core scientific principles behind this compound, its mechanism of action in overcoming acquired resistance in cancer, and the experimental methodologies relevant to its preclinical evaluation.
Introduction: The Challenge of Acquired Resistance in Targeted Cancer Therapy
The advent of targeted therapies has revolutionized the treatment of cancers with specific oncogenic drivers. Inhibitors targeting kinases such as BRAF have shown remarkable initial efficacy in melanoma and other cancers. However, the long-term benefit of these therapies is often limited by the development of acquired resistance.[1] Tumors can evolve and activate alternative signaling pathways to bypass the inhibited oncogene, leading to disease progression.[1]
One of the key mechanisms of acquired resistance to therapies targeting the MAPK pathway (e.g., BRAF inhibitors) is the upregulation of receptor tyrosine kinases (RTKs).[1] The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase has emerged as a critical node in these resistance networks.[2] Aberrant c-MET signaling, driven by gene amplification, mutation, or overexpression, can reactivate downstream pathways such as RAS/MAPK and PI3K/AKT, rendering the primary targeted therapy ineffective.[2][3]
This compound: A Strategic Approach to Overcoming c-MET-Mediated Resistance
This compound is a highly selective, Type IIb c-MET inhibitor designed to address the challenge of acquired resistance.[4][5] Developed through structure-based drug design with a focus on optimizing lipophilic efficiency, this compound exhibits broad potency against a range of c-MET mutations, including those that confer resistance to earlier-generation c-MET inhibitors.[4]
Mechanism of Action
As a Type IIb inhibitor, this compound binds to the inactive "DFG-out" conformation of the c-MET kinase domain. This binding mode is distinct from Type I inhibitors that target the active "DFG-in" conformation. This allows this compound to effectively inhibit not only the wild-type c-MET but also various mutant forms that drive resistance.[4] By potently and selectively inhibiting c-MET, this compound aims to shut down the bypass signaling pathway that allows cancer cells to survive and proliferate in the presence of other targeted therapies.
Therapeutic Rationale
The primary therapeutic strategy for this compound is to be used in patients who have developed resistance to other targeted therapies, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 alterations and potentially in other solid tumors where c-MET is a known resistance driver.[2][6][7] Kinnate Biopharma has indicated plans to file an Investigational New Drug (IND) application for this compound in late 2023 and initiate clinical trials in the first half of 2024.[6][8]
Quantitative Data Summary
While specific preclinical data for this compound has not been extensively published in peer-reviewed literature as of late 2025, this section outlines the expected quantitative data in structured tables. This data would be generated through the experimental protocols detailed in Section 4.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| c-MET Variant | IC50 (nM) |
| Wild-Type c-MET | Data not yet publicly available |
| MET Exon 14 Skipping | Data not yet publicly available |
| D1228H Resistance Mutant | Data not yet publicly available |
| Y1230C Resistance Mutant | Data not yet publicly available |
| Other Kinases (Selectivity Panel) | Data not yet publicly available |
| IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay. |
Table 2: In Vitro Cellular Potency of this compound
| Cell Line | Genetic Background | IC50 (nM) |
| c-MET Amplified NSCLC (e.g., H1993) | MET amplification | Data not yet publicly available |
| MET Exon 14 Skipping NSCLC | METdel14 | Data not yet publicly available |
| BRAF-inhibitor Resistant Melanoma (c-MET high) | BRAF V600E, c-MET overexpression | Data not yet publicly available |
| Parental BRAF-mutant Melanoma (c-MET low) | BRAF V600E | Data not yet publicly available |
| IC50 values represent the concentration of this compound required to inhibit 50% of cell viability/proliferation in a cell-based assay. |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| c-MET Amplified NSCLC PDX | This compound | Data not yet publicly available |
| BRAF-inhibitor Resistant Melanoma CDX | This compound | Data not yet publicly available |
| BRAF-inhibitor Resistant Melanoma CDX | BRAF inhibitor + this compound | Data not yet publicly available |
| Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor volume in treated animals compared to a vehicle control group. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of a targeted kinase inhibitor like this compound.
In Vitro c-MET Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant c-MET kinase and its mutants.
Methodology:
-
Reagents: Recombinant human c-MET kinase (wild-type and mutant forms), ATP, poly (Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), this compound, and a kinase activity detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the c-MET kinase and the substrate to each well and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity by quantifying ADP production using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based c-MET Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit c-MET autophosphorylation in a cellular context.
Methodology:
-
Cell Lines: Use cancer cell lines with known c-MET alterations, such as H1993 (c-MET amplified NSCLC) or MKN-45 (gastric cancer with c-MET amplification).
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells and perform an ELISA-based assay to detect phosphorylated c-MET (p-cMET) and total c-MET.
-
Alternatively, cell lysates can be analyzed by Western blotting using antibodies specific for p-cMET (e.g., Tyr1234/1235) and total c-MET.
-
-
Data Analysis: For the ELISA, the signal for p-cMET is normalized to the total c-MET signal. For Western blotting, band intensities are quantified and normalized to a loading control (e.g., GAPDH). IC₅₀ values are determined from the dose-response curve.
Cell Viability/Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Lines: A panel of cell lines should be used, including those with c-MET alterations and BRAF-inhibitor resistant melanoma cell lines with high c-MET expression.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using a reagent such as resazurin (B115843) or CellTiter-Glo®, which measures metabolic activity, or by direct cell counting.
-
-
Data Analysis: The signal is proportional to the number of viable cells. IC₅₀ values are calculated from the dose-response curves.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): Subcutaneously inject cancer cells (e.g., c-MET amplified NSCLC cells or BRAF-inhibitor resistant melanoma cells) into the flanks of the mice.
-
Patient-Derived Xenografts (PDX): Implant small fragments of a patient's tumor subcutaneously into the mice.[9]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally, daily) and/or other drugs (e.g., a BRAF inhibitor) at predetermined doses. The control group receives a vehicle solution.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-cMET).
-
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits c-MET signaling to overcome acquired resistance.
Experimental Workflows
Caption: Workflow for in vivo xenograft studies to evaluate this compound efficacy.
Caption: General workflow for in vitro cell-based assays of this compound.
Conclusion
This compound represents a promising, rationally designed therapeutic agent aimed at a significant challenge in oncology: acquired resistance to targeted therapies. Its high selectivity and broad activity against resistance-conferring c-MET mutations position it as a potentially valuable component of future cancer treatment paradigms. The forthcoming preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of this novel c-MET inhibitor. As our understanding of resistance mechanisms deepens, molecules like this compound will be instrumental in developing more durable and effective personalized cancer therapies.
References
- 1. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kinnate.com [kinnate.com]
- 7. Kinnate adds next-generation MEK inhibitor and c-Met inhibitor to oncology pipeline | BioWorld [bioworld.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of KIN-8741: An In-Depth Technical Guide
Disclaimer: This document is compiled from publicly available information. Detailed quantitative preclinical data and specific experimental protocols are primarily contained within the publication "Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer" in the Journal of Medicinal Chemistry.[1] As full-text access to this publication was not available, the following guide provides a comprehensive overview based on abstracts and other public disclosures. The quantitative data tables and detailed experimental protocols are representative examples based on typical preclinical studies and may not reflect the exact findings for this compound.
Introduction
This compound is a potent and highly selective, orally bioavailable, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] Developed by Kinnate Biopharma, this compound is designed to address cancers driven by c-MET alterations, including exon 14 skipping mutations and gene amplification.[4][5] A primary focus for its development is in non-small cell lung cancer (NSCLC).[4][5] Notably, this compound has been engineered to have broad activity against clinically relevant c-MET mutations that confer resistance to other c-MET inhibitors.[4] An Investigational New Drug (IND) application for this compound was anticipated to be filed in the fourth quarter of 2023.[5]
Mechanism of Action
This compound functions by binding to the inactive "DFG-out" conformation of the c-MET kinase domain, a characteristic of type II inhibitors. This mode of binding contributes to its high selectivity and ability to inhibit a wide range of resistance mutations. By inhibiting c-MET, this compound blocks the downstream signaling pathways that are aberrantly activated in c-MET-driven cancers, thereby impeding tumor cell proliferation, survival, and invasion.
c-MET Signaling Pathway
The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades crucial for cell growth and motility. This compound intervenes at the receptor level to block the initiation of these pathways.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of wild-type and various mutant forms of c-MET in biochemical and cellular assays. The tables below are representative of the types of data that would be generated in preclinical studies.
Table 1: Representative Biochemical Potency of this compound against c-MET Kinase Variants
| Kinase Target | IC50 (nM) |
| Wild-Type c-MET | [Data not publicly available] |
| c-MET (Y1230C) | [Data not publicly available] |
| c-MET (D1228N) | [Data not publicly available] |
| c-MET (M1250T) | [Data not publicly available] |
| c-MET Exon 14 Skip | [Data not publicly available] |
Table 2: Representative Cellular Activity of this compound in c-MET Driven Cancer Cell Lines
| Cell Line | c-MET Alteration | Assay Type | EC50 (nM) |
| Hs 746T | c-MET Amplification | Cell Viability | [Data not publicly available] |
| EBC-1 | c-MET Amplification | Cell Viability | [Data not publicly available] |
| MKN-45 | c-MET Amplification | Cell Viability | [Data not publicly available] |
| H596 | c-MET Exon 14 Skip | Cell Viability | [Data not publicly available] |
In Vivo Efficacy
This compound has shown anti-tumor activity in preclinical xenograft models of human cancers with c-MET alterations. The following table represents typical data from such studies.
Table 3: Representative In Vivo Efficacy of this compound in Xenograft Models
| Model | c-MET Alteration | Dosing Regimen | Tumor Growth Inhibition (%) |
| Hs 746T Xenograft | c-MET Amplification | [Data not publicly available] | [Data not publicly available] |
| EBC-1 Xenograft | c-MET Amplification | [Data not publicly available] | [Data not publicly available] |
| H596 Xenograft | c-MET Exon 14 Skip | [Data not publicly available] | [Data not publicly available] |
Experimental Protocols
Detailed experimental protocols are proprietary and would be found in the primary publication. The following are generalized methodologies for the types of experiments conducted in preclinical pharmacology studies.
Biochemical Kinase Inhibition Assay
A representative workflow for assessing the direct inhibitory activity of this compound on the c-MET kinase.
Protocol:
-
Recombinant human c-MET kinase is incubated with a specific peptide substrate and ATP in a buffered solution.
-
This compound is added at varying concentrations to determine its effect on kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence or fluorescence-based detection method.
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.
Cell Viability Assay
A common method to determine the effect of a compound on cell proliferation and survival.
Protocol:
-
Cancer cell lines with known c-MET alterations are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a set incubation period (e.g., 72 hours), a reagent such as resazurin (B115843) or a tetrazolium salt is added to the wells.
-
Metabolically active cells convert the reagent into a fluorescent or colored product, which is measured using a plate reader.
-
EC50 values are determined by analyzing the dose-response curve.
In Vivo Xenograft Studies
A workflow for evaluating the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Human cancer cells with c-MET alterations are cultured and then implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a specified size.
-
Mice are then randomized into control (vehicle) and treatment groups.
-
This compound is administered orally at one or more dose levels for a defined treatment period.
-
Tumor volumes and body weights are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be analyzed for pharmacodynamic markers.
Conclusion
The available preclinical information indicates that this compound is a promising, highly selective c-MET inhibitor with a profile designed to overcome resistance to existing therapies. Its potent in vitro and anticipated in vivo activity in c-MET-driven cancer models provide a strong rationale for its clinical development, particularly in NSCLC. A more detailed understanding of its preclinical pharmacology awaits the full public release of comprehensive datasets.
References
- 1. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 5. kinnate.com [kinnate.com]
KIN-8741: A Technical Deep Dive into the Discovery and Development of a Novel c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN-8741 is a potent and highly selective, type IIb inhibitor of the c-Met receptor tyrosine kinase, currently under development for the treatment of solid tumors harboring c-Met alterations.[1][2] Discovered through a structure-based drug design approach, this compound is engineered to address the challenge of acquired resistance to existing c-Met inhibitors, demonstrating broad activity against various c-Met mutations.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and a summary of its promising therapeutic potential.
Introduction: The c-Met Signaling Pathway and the Rationale for this compound
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4] Aberrant c-Met signaling, often driven by gene amplification, mutations, or overexpression, is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC).[4][5] While first-generation c-Met inhibitors have shown clinical activity, their efficacy is often limited by the emergence of acquired resistance mutations.[1][6]
This compound was specifically designed by Kinnate Biopharma to overcome these limitations.[7] As a type IIb inhibitor, this compound binds to the inactive "DFG-out" conformation of the c-Met kinase domain, a strategy intended to provide broader coverage against resistance mutations that affect the ATP-binding pocket targeted by type I inhibitors.[1][2]
Discovery and Optimization
The discovery of this compound was guided by a meticulous structure-based drug design (SBDD) strategy.[1] This approach focused on optimizing the lipophilic efficiency of lead compounds to achieve high potency and selectivity for c-Met, while maintaining favorable drug-like properties.[1] The iterative process of computational modeling, chemical synthesis, and biological testing led to the identification of this compound as a clinical candidate with a desirable safety and efficacy profile.[1]
Structure-Based Drug Design Workflow
The discovery process for this compound likely followed a structured workflow common in modern drug discovery. This iterative cycle involves computational modeling to predict binding affinity and guide molecular design, followed by chemical synthesis of the designed compounds and subsequent biological evaluation to validate the predictions and inform the next design cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for KIN-8741 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN-8741 is a potent and highly selective, type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a crucial driver in the tumorigenesis of various cancers, and this compound has demonstrated broad activity against c-Met kinase mutations, including those that confer resistance to other inhibitors.[1][2] These application notes provide detailed protocols for the essential in vitro assays required to characterize the activity of this compound.
Mechanism of Action
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating multiple downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of c-Met signaling is implicated in the progression of numerous human cancers.[4] this compound exerts its inhibitory effect by binding to the inactive "DFG-out" conformation of the c-Met kinase, effectively blocking its activation and downstream signaling.
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Data Presentation
| Assay Type | Target | Cell Line | Endpoint | This compound Potency | Reference |
| Biochemical Kinase Assay | c-Met (Wild-Type and Mutants) | N/A | IC50 | 0.2 - 0.3 nM | [2] |
| Cell Viability Assay | TPR-c-Met (Wild-Type) | Ba/F3 | IC50 | 11 nM | [2] |
| Cell Viability Assay | TPR-c-Met (D1228N) | Ba/F3 | IC50 | 11 nM | [2] |
| Cell Viability Assay | TPR-c-Met (D1228X and Y1230X mutants) | Ba/F3 | EC50 | Single-digit nM range (except Y1230C = 13 nM) | [2] |
| Cell Viability Assay | TPR-c-Met (L1195X and F1200X mutants) | Ba/F3 | EC50 | 0.7 - 51 nM | [2] |
Experimental Protocols
Note: The following are representative protocols. Specific parameters for this compound characterization are not publicly available and may require optimization.
Biochemical c-Met Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).
-
Add 2 µL of c-Met enzyme solution (e.g., 2 ng/µL in kinase buffer).
-
Add 2 µL of a mixture of substrate and ATP (e.g., 0.2 mg/mL substrate and 10 µM ATP in kinase buffer).
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Ba/F3 Cell Proliferation Assay
This cell-based assay determines the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on the activity of a constitutively active form of c-Met (TPR-c-Met).
Materials:
-
Ba/F3 cells stably expressing TPR-c-Met (wild-type or mutant)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed Ba/F3-TPR-c-Met cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
Calculate IC50/EC50 values from the dose-response curves.
Western Blot Analysis of c-Met Phosphorylation
This assay is used to confirm that this compound inhibits c-Met signaling within a cellular context by assessing the phosphorylation status of c-Met and downstream effectors.
Materials:
-
Cancer cell line with high c-Met expression (e.g., MKN-45, Hs746T)
-
Appropriate cell culture medium
-
Hepatocyte Growth Factor (HGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Experimental Workflow Diagram
Caption: A general workflow for the in vitro characterization of this compound.
References
Application Notes and Protocols for KIN-8741 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN-8741 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Aberrant c-MET signaling, driven by gene amplification, exon 14 skipping mutations, or overexpression, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[2][3] this compound is designed as a type IIb inhibitor with broad coverage against acquired resistance mutations that can arise with type I inhibitors.[1][4] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its ability to inhibit c-MET signaling and reduce cancer cell viability.
c-MET Signaling Pathway
The hepatocyte growth factor (HGF) is the only known ligand for the c-MET receptor.[1] Upon HGF binding, c-MET dimerizes, leading to autophosphorylation of key tyrosine residues in its kinase domain.[5] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, motility, and invasion.[6] this compound is designed to bind to the ATP-binding pocket of the c-MET kinase domain, preventing its autophosphorylation and thereby blocking downstream signaling.
Caption: this compound inhibits the HGF/c-MET signaling pathway.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in c-MET Altered NSCLC Cell Lines
| Cell Line | c-MET Alteration | This compound IC50 (nM) |
| EBC-1 | Amplification | 8.5 |
| H1993 | Amplification | 12.3 |
| H596 | Exon 14 Skipping | 5.2 |
| A549 | Wild-Type | >1000 |
Data are representative and for illustrative purposes only.
Table 2: Inhibition of HGF-Induced c-MET Phosphorylation by this compound in H596 Cells
| This compound Concentration (nM) | p-MET/Total MET Ratio (Normalized) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.65 | 35 |
| 10 | 0.21 | 79 |
| 100 | 0.05 | 95 |
| 1000 | 0.02 | 98 |
Data are representative and for illustrative purposes only.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines. The MTS assay is a colorimetric method for assessing the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
c-MET altered (EBC-1, H1993, H596) and wild-type (A549) NSCLC cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration, typically ≤0.1%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.[7]
-
Incubate the plate for 72 hours at 37°C.[7]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the cell viability (MTS) assay.
Western Blot for c-MET Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on HGF-induced c-MET phosphorylation.
Materials:
-
H596 cell line (or other suitable cell line)
-
Cell culture medium with 10% FBS
-
This compound
-
DMSO
-
Recombinant Human HGF
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total c-MET, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed H596 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in a medium containing 0.5% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO for 2 hours.[8]
-
Stimulate the cells with 50 ng/mL HGF for 15 minutes. Include a non-stimulated control.[8]
-
-
Lysate Preparation:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibody against p-MET (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
-
Stripping and Re-probing:
-
To normalize the p-MET signal, the membrane can be stripped and re-probed for total c-MET and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MET band intensity to the total c-MET band intensity.
-
Calculate the percentage inhibition of c-MET phosphorylation for each this compound concentration relative to the HGF-stimulated vehicle control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cellular activity of this compound. The cell viability assay is essential for determining the compound's potency in inhibiting the growth of c-MET-dependent cancer cells. The western blot analysis confirms the on-target mechanism of action by directly measuring the inhibition of c-MET phosphorylation. Together, these assays are critical for the preclinical characterization of this compound and for guiding its further development as a targeted cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for KIN-8741 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN-8741 is a highly selective, Type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Aberrant c-Met signaling, driven by genetic alterations such as gene amplification or exon 14 skipping, is a key oncogenic driver in various cancers, notably non-small cell lung cancer (NSCLC).[4][5][6] These alterations lead to constitutive activation of downstream pathways like PI3K/Akt and MAPK/ERK, promoting tumor cell proliferation, survival, and metastasis.[7][8] this compound is designed to exhibit broad activity against c-Met kinase mutations, including those that confer resistance to other inhibitors, making it a promising therapeutic candidate for c-Met driven cancers.[9][10][11][12]
These application notes provide a detailed protocol for a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound in a c-Met amplified NSCLC model.
Signaling Pathway Targeted by this compound
The c-Met signaling cascade is initiated by its ligand, hepatocyte growth factor (HGF). This binding event leads to receptor dimerization and autophosphorylation, activating multiple downstream pro-oncogenic pathways. This compound, as a c-Met inhibitor, blocks this initial phosphorylation step, thereby inhibiting the downstream signaling events that drive tumor growth.
Experimental Design and Protocols
This section outlines a detailed protocol for a subcutaneous xenograft study to assess the anti-tumor activity of this compound.
Cell Line Selection and Culture
-
Cell Line: NCI-H1993, a human NSCLC cell line with MET gene amplification.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Thaw cryopreserved NCI-H1993 cells rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Plate cells in a T-75 flask and incubate.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. For harvesting, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Animal Model
-
Species: Severe Combined Immunodeficient (SCID) mice or Nude mice (athymic), female, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13]
Tumor Implantation
-
Protocol:
-
Harvest NCI-H1993 cells during their logarithmic growth phase.
-
Count cells and check for viability (>95%) using a hemocytometer and Trypan Blue exclusion.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth.
-
Experimental Workflow
The following diagram illustrates the key stages of the xenograft study.
Treatment Protocol
-
Tumor Growth and Randomization:
-
Begin measuring tumor volume twice weekly with digital calipers once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water), administered orally (p.o.) once daily.
-
Group 2: this compound (e.g., 25 mg/kg), administered orally (p.o.) once daily.
-
Group 3: this compound (e.g., 50 mg/kg), administered orally (p.o.) once daily.
-
-
Dosing and Monitoring:
-
Administer the assigned treatment for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly.
-
Monitor animal health daily for any signs of toxicity.
-
Endpoint and Data Collection
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice exhibit significant weight loss (>20%) or other signs of distress.
-
Data to Collect:
-
Tumor volume measurements.
-
Body weight measurements.
-
At the end of the study, tumors are excised, weighed, and can be processed for further analysis (e.g., pharmacodynamics, histology).
-
Data Presentation
The following tables present hypothetical data based on expected outcomes from a study with a potent c-Met inhibitor like this compound in a relevant xenograft model.
Table 1: Tumor Growth Inhibition (TGI) in NCI-H1993 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent TGI (%) |
| Vehicle Control | - | Once Daily (p.o.) | 1850 ± 250 | - |
| This compound | 25 | Once Daily (p.o.) | 740 ± 150 | 60 |
| This compound | 50 | Once Daily (p.o.) | 370 ± 90 | 80 |
Percent TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Body Weight Changes During Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) |
| Vehicle Control | - | +5.5 ± 2.0 |
| This compound | 25 | +4.8 ± 2.5 |
| This compound | 50 | -1.2 ± 3.0 |
Body weight change is an indicator of treatment tolerance. A change of less than 10% is generally considered well-tolerated.
Pharmacodynamic Analysis Protocol
To confirm that this compound is hitting its target in vivo, a pharmacodynamic (PD) study can be performed.
-
Protocol:
-
Establish NCI-H1993 xenografts as described above.
-
When tumors reach a size of ~300-500 mm³, administer a single dose of vehicle or this compound.
-
At various time points post-dosing (e.g., 2, 6, 12, and 24 hours), euthanize cohorts of mice (n=3 per time point).
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of c-Met and downstream targets like Akt and ERK.
-
Table 3: Hypothetical Pharmacodynamic Readout
| Treatment Group | Time Post-Dose | p-cMet (normalized to total c-Met) | p-Akt (normalized to total Akt) |
| Vehicle Control | 2h | 1.0 | 1.0 |
| This compound (50 mg/kg) | 2h | 0.15 | 0.25 |
| This compound (50 mg/kg) | 6h | 0.20 | 0.30 |
| This compound (50 mg/kg) | 12h | 0.45 | 0.55 |
| This compound (50 mg/kg) | 24h | 0.85 | 0.90 |
This data would demonstrate target engagement and the duration of pathway inhibition.
Conclusion
This document provides a comprehensive framework for designing and executing a xenograft study to evaluate the preclinical efficacy of this compound. The provided protocols and data templates are intended to guide researchers in generating robust and reproducible results for the preclinical assessment of this promising c-Met inhibitor. Adherence to ethical guidelines for animal research is paramount throughout the experimental process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Integrative genomic analysis of drug resistance in MET exon 14 skipping lung cancer using patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Targeting MET in Non-Small Cell Lung Cancer (NSCLC): A New Old Story? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinnate.com [kinnate.com]
- 10. Kinnate adds next-generation MEK inhibitor and c-Met inhibitor to oncology pipeline | BioWorld [bioworld.com]
- 11. cdn.bcm.edu [cdn.bcm.edu]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. veterinarypaper.com [veterinarypaper.com]
Application Notes and Protocols for KIN-8741 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN-8741 is a highly selective, orally bioavailable, Type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a known driver in various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated potent anti-tumor activity in preclinical murine models of non-small cell lung cancer (NSCLC) and is being developed for the treatment of solid tumors harboring c-Met alterations.[2] These application notes provide a comprehensive overview of the available information on the dosing and administration of this compound in mice, along with detailed protocols for representative in vivo studies.
Mechanism of Action: The c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion. In many cancers, dysregulation of the HGF/c-Met axis through overexpression, mutation, or gene amplification leads to uncontrolled tumor growth and metastasis. This compound acts by selectively inhibiting the kinase activity of c-Met, thereby blocking these downstream oncogenic signals.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Dosing and Administration of this compound in Mice
While specific preclinical data on the dosing and pharmacokinetics of this compound in mice have not been made publicly available by Kinnate Biopharma, general practices for similar c-Met inhibitors in xenograft models can provide guidance. Administration is typically performed orally (p.o.) via gavage, though intraperitoneal (i.p.) or intravenous (i.v.) routes may also be utilized depending on the formulation and experimental design.
Table 1: Representative Dosing and Administration Parameters for c-Met Inhibitors in Murine Models (General Guidance)
| Parameter | Route of Administration | Vehicle | Dosing Schedule | Duration of Study |
| Dosage | Oral (p.o.) | To be determined based on solubility and stability | Daily (QD) or twice daily (BID) | 21-28 days, or until tumor volume reaches predetermined endpoint |
| Intraperitoneal (i.p.) | Saline, DMSO/PEG mixtures | Daily (QD) or every other day (QOD) | 14-21 days | |
| Intravenous (i.v.) | Saline, buffered solutions | Once or twice weekly | Dependent on compound half-life and study objectives |
Note: The optimal dosage, vehicle, and schedule for this compound must be determined empirically through dose-finding and tolerability studies.
Pharmacokinetic Profile (General Considerations)
The pharmacokinetic (PK) profile of a drug is crucial for designing effective in vivo studies. Key PK parameters to consider for this compound would include:
Table 2: Key Pharmacokinetic Parameters of Interest
| Parameter | Description | Importance for In Vivo Studies |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Informs the timing of sample collection for pharmacodynamic assessments. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | Crucial for determining oral dosage levels to achieve desired systemic exposure. |
Note: As specific PK data for this compound is not publicly available, researchers should plan to conduct their own PK studies in the selected mouse strain to inform the design of efficacy experiments.
Experimental Protocols
The following are detailed, representative protocols for evaluating the efficacy of a c-Met inhibitor like this compound in a murine xenograft model.
Protocol 1: Human Tumor Xenograft Model in Immunocompromised Mice
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with known c-Met alterations and the subsequent evaluation of this compound efficacy.
References
Application Notes and Protocols: Western Blot Analysis of p-MET Inhibition by KIN-8741
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as embryonic development and wound healing.[1] However, aberrant c-MET signaling is a key driver in the development and progression of various cancers, promoting tumor growth, invasion, and metastasis.[2] Upon HGF binding, c-MET dimerizes and undergoes autophosphorylation at specific tyrosine residues (Tyr1234/1235) within its kinase domain. This phosphorylation event (p-MET) initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[3]
KIN-8741 is a highly selective, type IIb c-MET kinase inhibitor that has demonstrated broad potency against both wild-type and mutated forms of the c-MET receptor.[2] As a therapeutic strategy, the inhibition of c-MET phosphorylation is a primary focus for disrupting oncogenic signaling. This document provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on c-MET phosphorylation in a laboratory setting.
Key Concepts and Signaling Pathway
The HGF/c-MET signaling pathway is a critical regulator of cell growth, motility, and survival. The binding of HGF to the c-MET receptor triggers a conformational change, leading to receptor dimerization and the autophosphorylation of key tyrosine residues. This activated p-MET receptor then serves as a docking site for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are central to cancer progression. This compound, as a type IIb inhibitor, is designed to bind to and stabilize the inactive conformation of the c-MET kinase, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.
Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes representative data on the inhibitory activity of this compound on c-MET. This data is based on cell viability assays, which are indicative of the inhibitor's effect on cell proliferation, a downstream consequence of p-MET inhibition.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | c-MET (Wild-Type) | Cell Viability | Ba/F3-TPR-c-Met-WT | 11 |
| This compound | c-MET (D1228N Mutant) | Cell Viability | Ba/F3-TPR-c-Met-D1228N | 11 |
Note: The IC50 values are derived from cell viability assays and serve as an indicator of the potent inhibitory effect of this compound on c-MET signaling. Direct quantification of p-MET inhibition via Western blot would typically show a dose-dependent decrease in the p-MET/total MET ratio with increasing concentrations of this compound.
Experimental Protocol: Western Blot for p-MET Inhibition
This protocol outlines the steps to assess the inhibition of c-MET phosphorylation by this compound in a selected cancer cell line known to express c-MET.
Materials and Reagents
-
Cell Line: A cancer cell line with known c-MET expression (e.g., lung, gastric, or colorectal cancer cell lines).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
Laemmli Sample Buffer: (4x or 6x).
-
SDS-PAGE Gels: Appropriate percentage for resolving c-MET (approx. 145-170 kDa).
-
Running Buffer: (e.g., Tris-Glycine-SDS).
-
Transfer Buffer: (e.g., Tris-Glycine with methanol).
-
Membrane: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-MET (Tyr1234/1235) antibody.
-
Rabbit or Mouse anti-total MET antibody.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: (ECL).
-
Imaging System: Capable of detecting chemiluminescent signals.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p-MET inhibition.
Detailed Protocol
1. Cell Culture and Treatment: a. Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency. b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared. c. Aspirate the old medium and treat the cells with the this compound dilutions or vehicle control for the desired time (e.g., 2-24 hours).
2. Cell Lysate Preparation: a. After treatment, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate. d. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
4. Sample Preparation for SDS-PAGE: a. To the normalized protein lysates, add Laemmli sample buffer to a final concentration of 1x. b. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane. b. Run the gel according to the manufacturer's recommendations until adequate separation is achieved. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., anti-p-MET) diluted in blocking buffer (as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to avoid signal saturation. d. For analysis, quantify the band intensities using appropriate software. e. To accurately assess the inhibition, the p-MET signal should be normalized to the total MET signal for each sample. Further normalization to a loading control (e.g., GAPDH or β-actin) can account for any loading inaccuracies. f. The percentage of p-MET inhibition can be calculated relative to the vehicle-treated control.
8. Stripping and Re-probing: a. To detect total MET and a loading control on the same membrane, the membrane can be stripped of the p-MET antibody-HRP complex using a mild stripping buffer. b. After stripping, the membrane should be washed thoroughly and re-blocked before incubating with the next primary antibody.
By following this protocol, researchers can effectively quantify the inhibitory effect of this compound on c-MET phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent in c-MET driven cancers.
References
- 1. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 5,6-Dihydro-4 H-pyrido[2,3,4- de]quinazoline Irreversible Inhibitors Targeting Both Wild-Type and A775_G776insYVMA Mutated HER2 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemical Detection of KIN-8741 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN-8741 is a highly selective, type IIb small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET signaling is a known driver of tumorigenesis in various solid tumors, including non-small cell lung cancer (NSCLC), particularly those with MET exon 14 alterations.[3][4] this compound is designed to have broad mutational coverage, including acquired resistance mutations that can arise during cancer therapy.[2][3] These application notes provide a comprehensive protocol for assessing the target engagement of this compound in preclinical models using immunohistochemistry (IHC).
The principle of this assay is to quantify the inhibition of c-MET autophosphorylation in tumor tissue following treatment with this compound. A reduction in phosphorylated c-MET (p-c-MET) levels, a direct downstream consequence of c-MET kinase activity, serves as a robust biomarker for target engagement. This protocol outlines the necessary steps for tissue preparation, IHC staining for both total c-MET and p-c-MET, and a semi-quantitative analysis using the H-score method.
Data Presentation
The following tables present illustrative data demonstrating the expected outcome of an in vivo study evaluating this compound target engagement in a xenograft model of NSCLC with a c-MET exon 14 skipping mutation.
Table 1: Immunohistochemical Analysis of Phospho-c-MET (Tyr1234/1235) in NSCLC Xenograft Tumors Treated with this compound
| Treatment Group | Mean Staining Intensity (0-3+) | Percentage of Positive Tumor Cells (%) | Mean H-Score (± SD) |
| Vehicle Control | 2.7 | 85 | 230 ± 25 |
| This compound (Low Dose) | 1.5 | 40 | 100 ± 30 |
| This compound (High Dose) | 0.8 | 15 | 35 ± 15 |
Table 2: Immunohistochemical Analysis of Total c-MET in NSCLC Xenograft Tumors Treated with this compound
| Treatment Group | Mean Staining Intensity (0-3+) | Percentage of Positive Tumor Cells (%) | Mean H-Score (± SD) |
| Vehicle Control | 2.9 | 95 | 275 ± 20 |
| This compound (Low Dose) | 2.8 | 93 | 270 ± 22 |
| This compound (High Dose) | 2.8 | 94 | 272 ± 18 |
Signaling Pathway and Experimental Workflow
References
- 1. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinnate adds next-generation MEK inhibitor and c-Met inhibitor to oncology pipeline | BioWorld [bioworld.com]
- 3. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 4. kinnate.com [kinnate.com]
Application Notes and Protocols for KIN-8741 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as superior in vitro models for cancer research and drug discovery, offering a more physiologically relevant system compared to traditional 2D cell cultures.[1] Spheroids mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of a hypoxic core. The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in tumor development, progression, and metastasis.[2][3][4] Aberrant c-Met signaling is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and pancreatic cancer, making it a prime target for therapeutic intervention.[5][6] KIN-8741 is a highly selective, Type IIb c-Met kinase inhibitor with broad activity against c-Met mutations, presenting a promising therapeutic agent for c-Met driven cancers.
These application notes provide a detailed framework and protocols for evaluating the efficacy of this compound in 3D spheroid models of cancer. The subsequent sections will detail the mechanism of action of this compound, protocols for 3D spheroid generation and treatment, and methods for assessing the anti-tumor activity of the compound.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[5] These pathways are integral to regulating cell proliferation, survival, migration, and invasion. In cancer, dysregulation of the HGF/c-Met axis can occur through various mechanisms, including gene amplification, activating mutations, or protein overexpression, leading to constitutive signaling and tumor progression.[6] this compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and blocking the subsequent activation of downstream effectors.
Diagram of the c-Met Signaling Pathway and this compound Inhibition
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a comprehensive workflow for assessing the anti-tumor effects of this compound in 3D spheroid cultures.
Protocol 1: 3D Spheroid Generation (Liquid Overlay Technique)
This protocol describes the formation of 3D tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line with known c-Met activation (e.g., NCI-H596, Hs 746T)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.
-
Cell Harvest: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability.
-
Seeding: Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete medium.
-
Plating: Seed 200 µL of the cell suspension (5,000 cells/well) into each well of a 96-well round-bottom ULA plate.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂. Spheroids will typically form within 3-5 days. Monitor spheroid formation daily using a brightfield microscope.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of established spheroids with this compound and subsequent analysis of their growth.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Brightfield microscope with a camera
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium to achieve the final desired concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Carefully remove 100 µL of medium from each well of the spheroid plate and add 100 µL of the medium containing this compound at the desired final concentration.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 72, 96, or 120 hours).
-
Spheroid Imaging: At designated time points, capture brightfield images of the spheroids in each well.
-
Growth Analysis: Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (π/6) x (diameter)³.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol measures cell viability within the spheroids based on ATP content.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
Procedure:
-
Equilibration: After the treatment period, allow the spheroid plate and the CellTiter-Glo® 3D Reagent to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis of c-Met Signaling
This protocol assesses the inhibition of c-Met phosphorylation and downstream signaling by this compound.
Materials:
-
Treated 3D spheroids
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Spheroid Lysis: Collect spheroids by centrifugation, wash with cold PBS, and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Spheroid Growth
| This compound Conc. (nM) | Average Spheroid Diameter (µm) at 72h | % Growth Inhibition |
| Vehicle (DMSO) | 550 ± 25 | 0% |
| 1 | 480 ± 20 | 12.7% |
| 10 | 350 ± 18 | 36.4% |
| 100 | 210 ± 15 | 61.8% |
| 1000 | 150 ± 10 | 72.7% |
Table 2: Effect of this compound on Spheroid Viability
| This compound Conc. (nM) | Luminescence (RLU) | % Viability |
| Vehicle (DMSO) | 85000 ± 4500 | 100% |
| 1 | 72000 ± 3800 | 84.7% |
| 10 | 45000 ± 2300 | 52.9% |
| 100 | 18000 ± 1500 | 21.2% |
| 1000 | 9500 ± 800 | 11.2% |
| IC50 | ~15 nM |
Table 3: Effect of this compound on c-Met Pathway Phosphorylation
| Treatment (100 nM, 24h) | p-c-Met / Total c-Met (Fold Change) | p-AKT / Total AKT (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound | 0.15 | 0.25 | 0.30 |
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
The use of 3D tumor spheroid models provides a robust and physiologically relevant platform for evaluating the anti-cancer efficacy of this compound. The protocols outlined in these application notes offer a comprehensive guide for assessing the impact of this inhibitor on spheroid growth, viability, and c-Met signaling. The data generated from these assays can provide valuable insights into the therapeutic potential of this compound and inform further preclinical and clinical development.
References
- 1. SMYD3 Modulates the HGF/MET Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. benchchem.com [benchchem.com]
Application Note: Genome-Wide CRISPR/Cas9 Screen to Identify Genetic Sensitizers to KIN-8741, a Novel Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The development of targeted cancer therapies, such as kinase inhibitors, has significantly improved patient outcomes. However, intrinsic and acquired resistance remains a major clinical challenge. Identifying genetic factors that sensitize cancer cells to these inhibitors can reveal novel drug combinations and mechanisms of action. This application note describes a pooled genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss-of-function sensitizes non-small cell lung cancer (NSCLC) cells to KIN-8741, a novel inhibitor targeting a key signaling pathway implicated in tumorigenesis. We provide a detailed protocol for lentiviral library transduction, drug treatment, next-generation sequencing (NGS), and data analysis. The results from this screen can be used to identify promising therapeutic targets for combination therapies with this compound.
Introduction
This compound is a potent and selective kinase inhibitor targeting a critical node in a pro-survival signaling pathway frequently dysregulated in cancer. While this compound shows promise as a monotherapy, identifying synergistic interactions with other therapeutic agents can enhance its efficacy and overcome potential resistance mechanisms. CRISPR/Cas9-mediated gene editing provides a powerful tool for systematically assessing the impact of gene knockouts on drug sensitivity.[1][2] A genome-wide CRISPR screen can identify genes whose inactivation leads to increased sensitivity to a drug, thereby revealing synthetic lethal interactions.[3]
This application note outlines a workflow for a negative selection (dropout) CRISPR screen to identify genes that sensitize NSCLC cells to this compound. In this type of screen, cells with gene knockouts that increase drug sensitivity will be depleted from the population upon treatment with this compound.[4][5] The abundance of single-guide RNAs (sgRNAs) targeting these sensitizer (B1316253) genes will be reduced in the drug-treated population compared to a control population. These depleted sgRNAs can be identified and quantified using NGS.[6][7]
Data Presentation
Following the CRISPR screen and NGS data analysis, candidate sensitizer genes are ranked based on the depletion of their corresponding sgRNAs. The table below presents a hypothetical dataset of the top 10 candidate genes identified in a screen with this compound in the A549 NSCLC cell line. Data is presented as the log2 fold change (LFC) of sgRNA abundance in the this compound-treated population versus the DMSO-treated control. A negative LFC indicates depletion and sensitization.
Table 1: Top 10 Candidate Sensitizer Genes for this compound
| Gene Symbol | Description | Average log2 Fold Change (LFC) | p-value |
| KEAP1 | Kelch-like ECH-associated protein 1 | -3.2 | 1.5e-8 |
| CUL3 | Cullin 3 | -2.8 | 3.2e-7 |
| WNT5A | Wnt Family Member 5A | -2.5 | 8.1e-7 |
| FZD2 | Frizzled Class Receptor 2 | -2.3 | 2.4e-6 |
| DVL1 | Dishevelled Segment Polarity Protein 1 | -2.1 | 5.6e-6 |
| AXIN1 | Axin 1 | -1.9 | 1.2e-5 |
| GSK3B | Glycogen Synthase Kinase 3 Beta | -1.8 | 2.5e-5 |
| CTNNB1 | Catenin Beta 1 | -1.7 | 4.3e-5 |
| NFE2L2 | Nuclear Factor, Erythroid 2 Like 2 | -1.6 | 7.8e-5 |
| ABCG2 | ATP Binding Cassette Subfamily G Member 2 | -1.5 | 9.1e-5 |
Signaling Pathways
The results of the screen may point towards specific signaling pathways involved in the response to this compound. For instance, the hypothetical top hits in Table 1 suggest the involvement of the Keap1-Nrf2 and Wnt/β-catenin pathways, both of which are known to play roles in drug resistance.[8][9][10][11]
The Keap1-Nrf2 pathway is a critical regulator of the cellular response to oxidative stress.[9][12] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[13] Inactivation of Keap1 leads to the stabilization and activation of Nrf2, which in turn upregulates the expression of antioxidant and drug efflux genes, contributing to chemoresistance.[8][12][14]
Figure 1: The Keap1-Nrf2 signaling pathway.
The Wnt/β-catenin signaling pathway is also a key regulator of cell fate, proliferation, and drug resistance.[10][15][16] Aberrant activation of this pathway has been implicated in various cancers.[11][17]
Figure 2: The Wnt/β-catenin signaling pathway.
Experimental Protocols
Cell Line Preparation and Cas9 Expression
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Generate a stable Cas9-expressing A549 cell line by transducing with a lentiviral vector encoding Cas9.
-
Select for Cas9-expressing cells using an appropriate antibiotic (e.g., blasticidin).
-
Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout).
Lentiviral CRISPR Library Transduction
-
Plate the Cas9-expressing A549 cells at a density that will result in a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive a single sgRNA.
-
Transduce the cells with a pooled human genome-wide lentiviral sgRNA library.
-
After 24 hours, replace the medium with fresh medium containing puromycin (B1679871) to select for transduced cells.
-
Maintain the cell population with a representation of at least 500 cells per sgRNA in the library.
This compound Treatment
-
Determine the IC20-IC30 (the concentration that inhibits growth by 20-30%) of this compound in the Cas9-expressing A549 cells through a dose-response curve.[4]
-
Split the transduced cell population into two groups: a treatment group and a control group.
-
Treat the treatment group with the predetermined IC20-IC30 of this compound.
-
Treat the control group with the vehicle (e.g., DMSO).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a minimum of 500 cells per sgRNA.
Genomic DNA Extraction and NGS Library Preparation
-
Harvest cells from both the this compound-treated and DMSO-treated populations.
-
Extract genomic DNA from each population using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Prepare the NGS libraries by adding sequencing adapters and barcodes.
Next-Generation Sequencing and Data Analysis
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the sgRNA library reference file to obtain sgRNA counts for each sample.[7]
-
Normalize the sgRNA counts.
-
Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated sample relative to the DMSO control.
-
Use statistical methods, such as MAGeCK, to identify significantly depleted sgRNAs and their corresponding genes.[6]
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below.
Figure 3: CRISPR screen experimental workflow.
Conclusion
This application note provides a comprehensive protocol for a genome-wide CRISPR/Cas9 screen to identify genes that sensitize cancer cells to the novel kinase inhibitor this compound. The identification of such genes can provide valuable insights into the mechanism of action of this compound and reveal potential therapeutic strategies for combination therapies, ultimately leading to more effective cancer treatments. The hypothetical data presented suggests that targeting the Keap1-Nrf2 and Wnt/β-catenin pathways could enhance the efficacy of this compound. Further validation of the identified hits is a critical next step.
References
- 1. synthego.com [synthego.com]
- 2. selectscience.net [selectscience.net]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 7. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KIN-8741 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of KIN-8741, a highly selective Type IIb c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective Type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2] It is designed to have broad activity against various c-Met kinase mutations, including those that confer resistance to other c-Met inhibitors.[1][3][4] this compound is under investigation for the treatment of cancers driven by aberrant c-Met signaling, such as non-small cell lung cancer with MET exon 14 skipping mutations.[1][5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific quantitative solubility data for this compound is not publicly available, for initial experiments, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for dissolving small molecule inhibitors. Other potential solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific experimental requirements and the tolerance of the biological system.
Q3: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic small molecules and indicates that the kinetic solubility has been exceeded. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Optimize the dilution process: Instead of a single large dilution, perform serial dilutions.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer can help to maintain solubility.
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. If your experimental system allows, testing a range of pH values for your buffer may improve solubility.
Q4: How should I store this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound solution has changed color. Is it still usable?
A change in the color of your stock or working solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is advisable to discard the solution and prepare a fresh one from a solid compound. To minimize degradation, always store solutions protected from light and consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.
Data Presentation
As specific quantitative data for this compound solubility and stability is not publicly available, the following tables are provided as templates for researchers to systematically determine and record these properties in their own laboratory settings.
Table 1: this compound Solubility in Common Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations (e.g., clear, precipitate) |
| DMSO | Room Temperature | ||
| Ethanol | Room Temperature | ||
| Methanol | Room Temperature | ||
| PBS (pH 7.4) | Room Temperature | ||
| User-defined buffer | User-defined |
Table 2: this compound Stability in Solution
| Solvent | Storage Temperature (°C) | Incubation Time | Purity (%) by HPLC (or other method) | Observations (e.g., color change, precipitation) |
| DMSO | -20°C | 1 week | ||
| DMSO | 4°C | 24 hours | ||
| PBS (pH 7.4) | Room Temperature | 8 hours | ||
| User-defined buffer | User-defined | User-defined |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C for a short period may also aid dissolution, but the stability of this compound at elevated temperatures should be considered.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes in amber glass or polypropylene (B1209903) vials. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Kinetic Solubility in Aqueous Buffer
-
Prepare this compound Dilutions: In a clear 96-well plate, perform a serial dilution of your this compound DMSO stock solution into the aqueous buffer of interest (e.g., PBS, cell culture medium). Ensure the final DMSO concentration is constant across all wells and does not exceed a level that affects your assay (typically <0.5%).
-
Incubation: Mix the solutions thoroughly and incubate the plate at room temperature for 1-2 hours.
-
Visual or Instrumental Analysis: Visually inspect each well for the presence of a precipitate. For a more quantitative assessment, a nephelometer or a plate reader capable of measuring light scattering can be used.
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration of this compound that remains in solution without any detectable precipitation.
Visualizations
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. kinnate.com [kinnate.com]
Technical Support Center: Optimizing KIN-8741 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KIN-8741, a selective c-MET inhibitor, for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2] c-MET is a key driver in various cancers, and its signaling pathway is implicated in tumor cell proliferation, survival, migration, and invasion.[3] By inhibiting c-MET, this compound aims to block these oncogenic processes. This compound is designed to have broad mutational coverage, including acquired resistance mutations that can arise from treatment with other c-MET inhibitors.[4]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
For initial experiments, it is advisable to perform a dose-response curve over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A suggested starting range is from 0.1 nM to 10 µM.[2] The optimal concentration will depend on the specific cell line's sensitivity to c-MET inhibition and the experimental conditions.
Q3: How does the concentration of ATP in my assay affect the apparent potency of this compound?
Since many kinase inhibitors are ATP-competitive, the concentration of ATP in an in vitro kinase assay can significantly impact the measured IC50 value.[5] Biochemical assays are often performed at ATP concentrations lower than physiological levels, which can make the inhibitor appear more potent than it would in a cellular environment where ATP levels are much higher.[2] When possible, it is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the enzyme for ATP to improve the translatability of the results.[5]
Q4: Should I use Hepatocyte Growth Factor (HGF) in my experiments, and at what concentration?
The use and concentration of HGF, the ligand for c-MET, can critically influence the outcome of your experiments. In many cancer cell lines, the c-MET pathway may not be constitutively active and may require HGF stimulation to observe the inhibitory effects of this compound. However, it is crucial to use physiologically relevant concentrations of HGF. Studies have shown that using excessively high, non-physiological concentrations of HGF (e.g., 50 ng/mL) can lead to an overestimation of an inhibitor's efficacy, as the inhibitor may not be as effective at the lower, physiological levels of HGF found in the human body (typically 0.4 to 0.8 ng/mL).[6][7] It is recommended to test your cell line's response to a range of HGF concentrations to determine the optimal level for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No inhibitory effect observed | 1. Inhibitor concentration is too low. 2. Poor cell permeability of the inhibitor. 3. Incorrect assay setup. 4. Cell line is not dependent on c-MET signaling. | 1. Perform a dose-response curve with a wider and higher concentration range. 2. If permeability is a concern, consider using a cell-free biochemical assay to confirm direct enzyme inhibition. 3. Double-check all reagent concentrations, incubation times, and instrument settings. 4. Confirm c-MET expression and activation (phosphorylation) in your cell line via Western blot or other methods. |
| High variability between replicate wells | 1. Pipetting inaccuracy. 2. Edge effects in the microplate. 3. Inconsistent incubation times. 4. Cell clumping or uneven seeding. | 1. Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents. 2. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. 3. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. 4. Ensure a single-cell suspension before seeding and mix gently before plating. |
| IC50 value is significantly different from expected values for c-MET inhibitors | 1. Different assay conditions (e.g., ATP concentration, cell type, incubation time). 2. Different reagent quality or source. 3. Compound degradation. | 1. Standardize your assay conditions and compare them to published protocols for other c-MET inhibitors. 2. Ensure the quality and consistency of all reagents, including the inhibitor. 3. Store the inhibitor according to the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| Inhibitor shows toxicity at all effective concentrations | 1. Off-target effects. 2. Non-specific cytotoxicity. | 1. Test the inhibitor's selectivity against a panel of other kinases. 2. Perform a counter-screen using a cell line that does not express c-MET. Reduce the incubation time or serum concentration in the media. |
Quantitative Data
Since specific in vitro data for this compound is not yet publicly available, the following table provides a summary of reported IC50 values for other well-characterized c-MET inhibitors in various cancer cell lines. This can serve as a reference for the expected potency range of a selective c-MET inhibitor.
| c-MET Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Crizotinib | Hs 746T | Gastric Cancer | 6.1 |
| Capmatinib | Hs 746T | Gastric Cancer | 0.6 |
| Tepotinib | Hs 746T | Gastric Cancer | 1.8 |
| Cabozantinib | SNU-5 | Gastric Cancer | 8 |
| Savolitinib | Hs 746T | Gastric Cancer | 4.7 |
| Glesatinib (MGCD265) | SNU-5 | Gastric Cancer | 1 |
| AMG 337 | SNU-5 | Gastric Cancer | 1 |
| SGX-523 | GTL-16 | Gastric Cancer | 4 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Remove the medium from the wells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Inhibition of c-MET Phosphorylation via Western Blot
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Stimulation (if necessary): Stimulate the cells with an appropriate concentration of HGF for a short period (e.g., 15-30 minutes) to induce c-MET phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-MET and total c-MET. To assess downstream signaling, also probe for phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control like β-actin or GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the relative changes in protein phosphorylation.[8]
Visualizations
Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for lack of this compound inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
KIN-8741 off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of KIN-8741 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its primary target is c-MET, and it has been designed to have broad activity against c-MET mutations, including those that confer resistance to other c-MET inhibitors.[1][3][4] this compound is being developed for the treatment of solid tumors driven by c-MET alterations, such as non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[2][3]
Q2: What is known about the off-target profile of this compound?
Publicly available information emphasizes that this compound is a "highly selective" c-MET inhibitor, a characteristic that was a key focus during its design.[1][3][4] This high selectivity is intended to minimize off-target activity. While detailed quantitative data from a comprehensive kinome scan or similar broad profiling in cell lines is not yet publicly available in scientific literature or presentations, the lead compound is described as having a "desirable safety profile," suggesting a low potential for off-target effects.[1]
Q3: How can I assess the potential for this compound off-target effects in my specific cell line?
To assess off-target effects in your cell line of interest, it is recommended to perform a phosphoproteomics study or a targeted western blot analysis of key kinases that are potential off-targets. Comparing the results from this compound treated cells with vehicle-treated controls and a known less-selective c-MET inhibitor could help elucidate the specific effects of this compound.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a c-MET Null Cell Line
If you observe a phenotype in a cell line that does not express c-MET after treatment with this compound, it could be indicative of an off-target effect.
-
Possible Cause: this compound may be inhibiting another kinase or protein that is important for the observed phenotype in your specific cell line.
-
Troubleshooting Steps:
-
Confirm c-MET expression: Verify the absence of c-MET expression in your cell line at both the protein (Western blot, flow cytometry) and RNA (RT-qPCR) levels.
-
Perform a dose-response curve: Determine the potency of this compound for the observed phenotype. If the potency is significantly lower than its reported on-target potency against c-MET, it is more likely to be an off-target effect.
-
Consult publicly available kinase inhibitor databases: While specific data for this compound is limited, you can search for the off-target profiles of other c-MET inhibitors with similar structural features to identify potential off-target candidates.
-
Rescue experiment: If a potential off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Issue 2: Discrepancy Between Cellular IC50 and Enzymatic IC50
A significant rightward shift in the cellular IC50 for c-MET inhibition compared to the enzymatic IC50 could suggest issues with cellular permeability, efflux, or engagement of off-target kinases that counteract the intended effect.
-
Possible Cause:
-
Poor cell membrane permeability of this compound.
-
Active drug efflux by transporters in the cell line.
-
Activation of compensatory signaling pathways due to off-target inhibition.
-
-
Troubleshooting Steps:
-
Assess cell permeability: Utilize cellular uptake assays to determine the intracellular concentration of this compound.
-
Investigate drug efflux: Use inhibitors of common drug transporters (e.g., P-glycoprotein) to see if the cellular IC50 shifts closer to the enzymatic IC50.
-
Analyze downstream signaling: Perform a time-course experiment to analyze the phosphorylation status of key downstream effectors of c-MET (e.g., AKT, ERK) as well as effectors of potential off-target kinases. This can help identify the activation of compensatory pathways.
-
Data on this compound Selectivity
While a specific off-target kinase panel for this compound is not publicly available, the following table is a template that can be used to summarize such data once it becomes available. The data would typically be generated from a kinome scan assay, where the inhibitory activity of this compound is tested against a large panel of kinases.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Fold Selectivity vs. c-MET |
| c-MET | >99% | <1 | 1 |
| Off-Target Kinase 1 | <10% | >10,000 | >10,000 |
| Off-Target Kinase 2 | <5% | >10,000 | >10,000 |
| Off-Target Kinase 3 | <5% | >10,000 | >10,000 |
| ... | ... | ... | ... |
This table is for illustrative purposes only. The values presented are hypothetical and do not represent actual data for this compound.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Kinase Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound on the phosphorylation of its intended target, c-MET, and a potential off-target kinase.
-
Cell Culture and Treatment:
-
Plate cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-off-target-kinase, and total-off-target-kinase overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each target.
-
Plot the normalized data as a function of this compound concentration to determine the IC50.
-
Visualizations
Caption: Intended on-target effect of this compound on the HGF/c-MET signaling pathway.
Caption: Experimental workflow for identifying and validating off-target effects of a kinase inhibitor.
References
Interpreting KIN-8741 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KIN-8741, a selective c-MET inhibitor. The information is designed to assist with the interpretation of dose-response curves and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2] It is designed to target a broad spectrum of c-MET mutations, including those that confer acquired resistance to other c-MET inhibitors.[3][4][5] Its primary application is in the treatment of solid tumors driven by c-MET alterations, such as non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[3][6]
Q2: What is the expected shape of a this compound dose-response curve?
A typical this compound dose-response curve should exhibit a sigmoidal (S-shaped) relationship between the drug concentration (on a logarithmic scale) and the measured response (e.g., inhibition of cell proliferation or phosphorylation of c-MET). The curve is characterized by a top plateau (maximal response), a bottom plateau (minimal response), a steep slope, and an IC50/EC50 value that represents the concentration at which 50% of the maximal response is observed.
Q3: My dose-response curve is flat or shows weak activity. What are the possible causes?
A flat or weak dose-response curve can be attributed to several factors:
-
Cell Line Selection: The chosen cell line may not have a functional dependence on the c-MET signaling pathway. It is crucial to use cell lines with known c-MET amplification, mutation, or ligand-dependent activation.
-
Incorrect Dosing Range: The concentrations of this compound used may be too low to elicit a response. It is recommended to perform a wide dose-range finding study (e.g., from 1 nM to 10 µM) to identify the active concentration range.
-
Compound Integrity: Ensure the this compound compound has not degraded. Proper storage and handling are critical.
-
Assay Sensitivity: The assay used to measure the response may not be sensitive enough to detect the effects of the inhibitor.
Q4: The IC50 value I obtained is significantly different from expected values. Why?
Variations in IC50 values can arise from differences in experimental conditions:
-
Cell Density: Higher cell densities can sometimes lead to higher IC50 values.
-
Serum Concentration: Components in the serum can bind to the compound, reducing its effective concentration.
-
Incubation Time: The duration of drug exposure can influence the observed IC50.
-
Assay Method: Different methods for assessing cell viability or target inhibition can yield different IC50 values.
Q5: My dose-response data shows high variability between replicates. How can I improve this?
High variability can be minimized by:
-
Consistent Cell Seeding: Ensure uniform cell numbers are seeded in each well.
-
Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate drug dilutions and additions.
-
Homogeneous Cell Suspension: Make sure cells are evenly suspended before plating.
-
Edge Effects: Avoid using the outer wells of a microplate, which are more prone to evaporation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during this compound dose-response experiments.
Table 1: Troubleshooting Common Dose-Response Curve Issues
| Issue | Possible Cause | Recommended Action |
| No response or very high IC50 | Cell line is not c-MET dependent. | Confirm c-MET expression and activation status (e.g., by Western blot). Use a positive control cell line with known sensitivity. |
| Compound is inactive. | Verify the identity and purity of the compound. Test a fresh stock of this compound. | |
| Inappropriate assay conditions. | Optimize assay parameters such as cell seeding density, serum concentration, and incubation time. | |
| Shallow dose-response curve | Off-target effects at higher concentrations. | Perform target engagement and selectivity profiling assays. |
| Heterogeneous cell population. | Consider single-cell cloning to isolate a more homogeneous population. | |
| Unusually steep dose-response curve | Compound precipitation at high concentrations. | Check the solubility of this compound in your assay medium. |
| Cooperative binding or mechanism. | This may be a true biological effect. Further mechanistic studies are warranted. | |
| High data scatter | Inconsistent experimental technique. | Review and standardize all pipetting, cell handling, and reagent preparation steps. |
| Plate reader or instrument issues. | Ensure the plate reader is functioning correctly and has been recently calibrated. |
Experimental Protocols
Cell Viability Assay (Example using a Resazurin-based method)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known c-MET inhibitor).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Subtract the background (medium only) reading. Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
Table 2: Example this compound IC50 Values in Different Cell Lines (Hypothetical Data)
| Cell Line | c-MET Status | IC50 (nM) |
| Hs 746T | MET Amplified | 5 |
| EBC-1 | MET Amplified | 8 |
| SNU-5 | MET Amplified | 12 |
| A549 | MET Wild-Type | >10,000 |
| H460 | MET Wild-Type | >10,000 |
Visualizing Key Pathways and Workflows
To aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: A typical experimental workflow for determining the dose-response of this compound.
Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Xoma [delta.larvol.com]
- 3. kinnate.com [kinnate.com]
- 4. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 5. Kinnate adds next-generation MEK inhibitor and c-Met inhibitor to oncology pipeline | BioWorld [bioworld.com]
- 6. firstwordpharma.com [firstwordpharma.com]
KIN-8741 Preclinical Safety Profile: A Technical Overview
Disclaimer: This technical support guide is based on publicly available information, which indicates that KIN-8741 has a "desirable safety profile."[1][2] Specific quantitative toxicity data from animal models are not publicly disclosed. The information provided below is for educational purposes and is based on general principles of preclinical toxicology assessment for kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in animal models?
A1: Publicly available data on this compound is limited. A research article describes it as having a "desirable safety profile" which supported its Investigational New Drug (IND) application.[1][2] However, specific details regarding dose-limiting toxicities, target organs of toxicity, or no-observed-adverse-effect levels (NOAELs) in animal models have not been published.
Q2: What types of animal models are typically used for assessing the toxicity of a c-Met inhibitor like this compound?
A2: Preclinical toxicology studies for kinase inhibitors generally involve at least two species, one rodent (e.g., mouse or rat) and one non-rodent (e.g., dog or non-human primate). This is a standard requirement by regulatory agencies to assess the potential for toxicity in humans. The choice of species is based on factors such as metabolism and pharmacokinetics of the drug candidate.
Q3: What are the common adverse effects observed with c-Met inhibitors in animal models?
A3: While specific data for this compound is unavailable, class-related toxicities for c-Met inhibitors observed in preclinical studies can include, but are not limited to:
-
Gastrointestinal toxicity: Diarrhea, vomiting, and weight loss.
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST).
-
Hematologic toxicity: Anemia, neutropenia.
-
Cardiovascular effects: Changes in blood pressure, QT interval prolongation.
-
Dermatological toxicity: Rash, hair loss.
It is important to note that this compound is designed to be a highly selective inhibitor, which may minimize off-target toxicities.[1][3][4]
Q4: How can I troubleshoot unexpected toxicity in my animal experiments with a novel c-Met inhibitor?
A4: If you observe unexpected toxicity, consider the following troubleshooting steps:
-
Dose Reduction/Escalation: Titrate the dose to determine a therapeutic window with acceptable toxicity.
-
Vehicle Control: Ensure the vehicle used to formulate the compound is not causing the observed effects.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic and toxicity profile.
-
Animal Health Monitoring: Implement a robust monitoring plan including regular clinical observations, body weight measurements, and food/water intake.
-
Histopathology: Conduct thorough histopathological examination of all major organs to identify target tissues of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate drug exposure levels with the observed toxicity and efficacy to understand the therapeutic index.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Below is a generalized protocol for a single-dose acute toxicity study in rodents, which is a common initial step in preclinical safety assessment.
Table 1: Generalized Protocol for Acute Toxicity Study in Rodents
| Parameter | Description |
| Test System | Species: Sprague-Dawley rats (equal numbers of males and females) |
| Age: 6-8 weeks | |
| Test Article | This compound formulated in an appropriate vehicle |
| Route of Administration | Oral gavage (or other clinically relevant route) |
| Dose Levels | A control group (vehicle only) and at least 3 escalating dose levels |
| Number of Animals | Minimum of 5 animals per sex per group |
| Observations | Mortality/Morbidity: Twice daily |
| Clinical Signs: At least once daily, including changes in skin, fur, eyes, and behavior | |
| Body Weight: Pre-dose and at least weekly thereafter | |
| Duration of Study | 14 days |
| Terminal Procedures | Necropsy: Gross pathological examination of all animals |
| Histopathology: Microscopic examination of major organs and any gross lesions |
Visualizations
Below are diagrams illustrating a typical preclinical toxicology workflow and the c-Met signaling pathway.
Caption: A generalized workflow for preclinical toxicology assessment of a new chemical entity.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Xoma [delta.larvol.com]
- 3. kinnate.com [kinnate.com]
- 4. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
Troubleshooting inconsistent KIN-8741 experimental results
Welcome to the technical support center for KIN-8741, a highly selective, type IIb c-MET inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] It is designed to have broad mutational coverage, including activity against acquired resistance mutations that can arise in response to other c-MET inhibitors.[2][3][4] this compound is currently in the IND-enabling phase of development for the treatment of solid tumors driven by c-MET alterations, such as non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][4] As a type IIb inhibitor, this compound binds to the inactive conformation of the c-MET kinase domain, preventing its activation and subsequent downstream signaling.
Q2: What are the key signaling pathways downstream of c-MET that are inhibited by this compound?
The binding of Hepatocyte Growth Factor (HGF) to c-MET induces receptor dimerization and autophosphorylation, leading to the activation of several key downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. This compound inhibits the initial autophosphorylation of c-MET, thereby blocking these downstream cascades. The primary pathways affected include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.
-
STAT3 Pathway: Plays a role in cell survival and differentiation.
-
SRC-FAK Pathway: Involved in cell adhesion and migration.
Q3: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?
High variability in cell viability assays, such as those using CellTiter-Glo®, is a common issue. Several factors can contribute to this:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous and that you use proper pipetting techniques.[5]
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of this compound and other media components. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.[5]
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that the final DMSO concentration is consistent across all wells (usually ≤ 0.5%). Visually inspect for any precipitation after dilution in culture media.
-
Cell Line Integrity: Use authenticated, low-passage cell lines. Genetic drift in high-passage cells can lead to altered drug sensitivity.[5] Regularly test for mycoplasma contamination.
-
Incubation Time: Ensure consistent incubation times for all plates and treatments.
Q4: My IC50 values for this compound are inconsistent between experiments or different from expected values. Why might this be?
Fluctuations in IC50 values can be frustrating. Here are some common reasons:
-
Assay Conditions: The apparent potency of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Variations in ATP levels, especially between biochemical and cell-based assays, will alter the IC50 value.
-
Cell Health and Density: The physiological state of your cells can impact their response to this compound. Use cells in the logarithmic growth phase and optimize the initial cell seeding density.
-
Reagent Variability: Ensure the quality and consistency of your reagents, including media, serum, and the this compound compound itself. Use a fresh aliquot of this compound for each experiment if possible.
-
Assay-Specific Interference: Some compounds can interfere with the chemistry of certain viability assays (e.g., by having intrinsic luciferase-inhibiting properties in a CellTiter-Glo® assay). Run appropriate controls, such as this compound in cell-free media, to test for interference.[6]
Troubleshooting Guides
Inconsistent Cell-Based Assay Results
Inconsistent Biochemical Assay Results (e.g., Kinase Mobility Shift Assay)
| Symptom | Potential Cause | Recommended Action |
| High Background Fluorescence | Debris or peptide aggregation in the sample. | Centrifuge cell lysates before use. Optimize the concentration of the fluorescently labeled substrate. |
| Poor Band Resolution | Issues with the gel electrophoresis. | Ensure the correct percentage and composition of the agarose (B213101) or polyacrylamide gel. Optimize running conditions (voltage, time). |
| No or Weak Signal | Inactive enzyme or substrate. Problems with the detection system. | Use a fresh aliquot of c-MET enzyme and substrate. Confirm the functionality of the fluorescence imager. |
| Inconsistent Inhibition | Inaccurate inhibitor concentration. Variability in enzyme activity. | Prepare fresh serial dilutions of this compound for each experiment. Standardize the amount of active c-MET enzyme used. |
Data Presentation
In Vitro Potency of this compound
Note: The following are representative data types. Specific IC50 values for this compound should be determined empirically in your experimental system.
| Assay Type | Target | Cell Line | Reported IC50 (nM) |
| Biochemical Kinase Assay | Wild-Type c-MET | - | User-determined |
| Biochemical Kinase Assay | D1228N Mutant c-MET | - | User-determined |
| Cell Viability Assay | Wild-Type c-MET | Ba/F3-TPR-c-Met-WT | User-determined |
| Cell Viability Assay | D1228N Mutant c-MET | Ba/F3-TPR-c-Met-D1228N | User-determined |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Cell line of interest (e.g., a c-MET dependent cancer cell line)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent (Promega)[7]
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the treated wells).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (100 µL).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-c-MET
This protocol describes how to assess the inhibition of c-MET phosphorylation by this compound in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-MET (e.g., Tyr1234/1235), anti-total c-MET, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
To confirm equal loading and to normalize the phospho-c-MET signal, the membrane can be stripped and re-probed for total c-MET and a loading control like β-actin.[9]
-
References
- 1. kinnate.com [kinnate.com]
- 2. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 3. Kinnate adds next-generation MEK inhibitor and c-Met inhibitor to oncology pipeline | BioWorld [bioworld.com]
- 4. sec.gov [sec.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Navigating In Vivo Studies with KIN-8741: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing KIN-8741, a selective c-Met kinase inhibitor, in preclinical in vivo research. Due to the compound's characteristics as a poorly water-soluble kinase inhibitor, careful consideration of its formulation and administration is critical for successful and reproducible experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound for in vivo studies?
A1: The principal challenge with this compound, as with many kinase inhibitors, is its low aqueous solubility. This can lead to difficulties in preparing a stable and homogenous formulation for administration, potentially causing issues such as precipitation, inaccurate dosing, and variable bioavailability.
Q2: What is a recommended starting point for a vehicle formulation for this compound?
A2: While a specific, universally optimal vehicle for this compound is not publicly documented, a common approach for poorly soluble compounds is to use a multi-component system. A typical starting formulation involves a primary solvent to dissolve the compound, which is then diluted in a co-solvent and/or a surfactant-containing vehicle to maintain solubility and improve tolerability. A frequently used combination is Dimethyl Sulfoxide (DMSO) as the initial solvent, followed by dilution in a mixture of Polyethylene Glycol (PEG) and a surfactant like Tween® 80 in saline or water.
Q3: How can I assess the stability of my this compound formulation?
A3: Visual inspection for precipitation or cloudiness is the first step. For a more quantitative assessment, it is recommended to prepare the formulation and analyze the concentration of this compound at different time points (e.g., 0, 1, 4, and 24 hours) using a validated analytical method like HPLC-UV or LC-MS/MS. This will help determine the window of time during which the formulation is stable for administration.
Q4: What are the critical considerations for the in vivo administration of a this compound formulation?
A4: Key considerations include:
-
Tonicity: The final formulation should be near isotonic to minimize irritation at the injection site.
-
pH: The pH of the final solution should be within a physiologically acceptable range (typically 6.5-7.5 for parenteral routes).
-
Viscosity: The formulation should have a suitable viscosity for accurate and easy administration.
-
Sterility: For parenteral routes, the final formulation must be sterile.
-
Animal Welfare: Closely monitor animals for any adverse reactions to the vehicle or the compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock | The concentration of this compound exceeds its solubility in the final aqueous vehicle. The percentage of DMSO in the final formulation is too low to maintain solubility. | - Increase the proportion of co-solvents like PEG400 or propylene (B89431) glycol in the final vehicle.- Incorporate a non-ionic surfactant such as Tween® 80 or Cremophor® EL (typically at 1-10%).- Prepare a more concentrated stock in DMSO and use a smaller volume for dilution.- Prepare the dosing solution fresh and use it immediately. |
| High variability in in vivo efficacy or PK data | Inconsistent dosing due to a non-homogenous formulation (e.g., suspension). The compound is precipitating in the dosing syringe or after administration. Variable oral absorption due to the compound's poor solubility. | - If using a suspension, ensure it is continuously and thoroughly mixed during dosing.- For solutions, confirm the compound is fully dissolved and the formulation is stable for the duration of the dosing period.- Consider alternative routes of administration (e.g., intraperitoneal or intravenous) to bypass absorption variability.- Optimize the oral formulation to enhance solubility, for example, by creating a self-emulsifying drug delivery system (SEDDS). |
| Adverse events in animals post-dosing (e.g., irritation, lethargy) | The vehicle itself may be causing toxicity, particularly at high concentrations of organic solvents like DMSO. The compound may have inherent toxicity at the administered dose. | - Reduce the concentration of organic solvents in the final formulation to the lowest effective level (e.g., <10% DMSO).- Run a vehicle-only control group to assess the tolerability of the formulation.- Conduct a dose-ranging tolerability study for this compound in your chosen vehicle. |
Experimental Protocols
Protocol 1: Preparation of a General Vehicle for In Vivo Administration of this compound
Objective: To prepare a stock solution and a final dosing formulation of this compound suitable for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may aid in dissolution. Ensure the compound is completely dissolved.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle mixture. A common starting point is a 10:40:50 mixture of (DMSO + this compound Stock):PEG400:Saline. The final concentration of Tween® 80 is often between 1-5%.
-
For example, to prepare 1 mL of vehicle for a final DMSO concentration of 10%, mix 400 µL of PEG400, and the required volume of saline.
-
-
Prepare Final Dosing Solution:
-
Slowly add the this compound stock solution to the prepared vehicle while vortexing to ensure rapid and uniform mixing.
-
Add Tween® 80 to the desired final concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. If it is a suspension, ensure it is uniformly dispersed.
-
Note: The ratios of the vehicle components may need to be optimized to achieve a stable and well-tolerated formulation for your specific dose and route of administration. Always prepare the final dosing solution fresh on the day of the experiment.
Data Presentation
Table 1: Example Solubility Screen of this compound in Various Vehicles
| Vehicle Composition | Solubility (mg/mL) | Observations |
| Water | <0.01 | Insoluble |
| 0.9% Saline | <0.01 | Insoluble |
| DMSO | >50 | Clear solution |
| 100% PEG400 | ~5 | Clear solution |
| 5% Tween® 80 in Saline | ~0.1 | Hazy suspension |
| 10% DMSO, 40% PEG400, 50% Saline | ~1 | Clear solution |
| 10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline | ~2 | Clear solution |
This is an example table. Researchers should perform their own solubility studies to determine the optimal vehicle for their needs.
Visualizations
Caption: Troubleshooting workflow for this compound formulation issues.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
KIN-8741 Technical Support Center: Troubleshooting Cell Viability Assay Artifacts
Welcome to the technical support center for KIN-8741. This resource is designed for researchers, scientists, and drug development professionals to address potential artifacts and challenges when assessing cell viability in the presence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, Type IIb c-Met inhibitor.[1][2][3] It is designed for the treatment of c-Met-driven cancers, demonstrating broad activity against various c-Met kinase mutations, including those that confer resistance to other inhibitors.[1][2][3] this compound functions by inhibiting the c-Met receptor tyrosine kinase, which, when aberrantly activated, can drive tumor growth and proliferation.[4]
Q2: I am observing unexpectedly high cell viability in my MTT assay when treating with this compound, even at high concentrations. Is this expected?
A2: This is a critical observation and may likely be an assay artifact rather than a true biological effect. While there is no direct evidence of this compound interfering with the MTT assay, compounds with similar chemical structures, such as those containing imidazole (B134444) scaffolds, have been reported to directly reduce tetrazolium salts like MTT to formazan (B1609692).[5][6][7][8] This chemical reduction is independent of cellular metabolic activity and can lead to a false positive signal, suggesting higher cell viability than is actually present.
Q3: How can I confirm if this compound is directly reducing the MTT reagent in my experiment?
A3: To confirm direct reduction of the MTT reagent by this compound, you should perform a cell-free control. This involves incubating this compound at various concentrations in your cell culture medium without cells, then adding the MTT reagent and solubilization buffer according to your standard protocol. If you observe a color change to purple, it indicates a direct chemical interaction between this compound and the MTT reagent.
Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
A4: Yes, it is highly recommended to use an orthogonal assay to confirm your results. An excellent alternative is an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure the level of ATP in metabolically active cells, which is a more direct indicator of cell viability and is less likely to be affected by the chemical properties of this compound. Other alternatives include crystal violet staining or cell counting methods like trypan blue exclusion.
Q5: Could the solvent used to dissolve this compound be causing issues in my assay?
A5: It is possible. High concentrations of solvents like DMSO can be toxic to cells. It is important to ensure that the final concentration of the solvent in your cell culture medium is consistent across all wells, including your vehicle controls, and is at a non-toxic level (typically below 0.5%).
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues you may encounter when performing cell viability assays with this compound.
Issue 1: Apparent Increase in Cell Viability or High Background in MTT Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct chemical reduction of MTT by this compound | Run a cell-free control with this compound and MTT reagent. | A color change in the absence of cells confirms direct reduction. |
| Precipitation of this compound | Visually inspect the wells under a microscope for any precipitate. | If precipitate is present, consider using a different solvent or lowering the concentration. |
| Contamination of reagents or culture | Check for signs of bacterial or fungal contamination. | If contamination is present, discard the reagents and cultures and start with fresh materials. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before and during plating. | Consistent cell numbers across wells will lead to more reproducible results. |
| Edge effects on the plate | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media. | Minimized evaporation and temperature gradients will improve data consistency. |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing. | A homogenous colored solution will provide accurate absorbance readings. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[9]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9][12]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Use opaque-walled plates suitable for luminescence measurements.[13][14]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[15][16]
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][14][17]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14][17]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[13]
Visualizations
c-Met Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the c-Met signaling pathway by this compound.
Troubleshooting Workflow for Cell Viability Assay Artifacts
Caption: A logical workflow for troubleshooting this compound assay artifacts.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. OUH - Protocols [ous-research.no]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Preventing KIN-8741 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of KIN-8741 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, type IIb inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the signaling pathways activated by c-MET, which are crucial for the growth and survival of certain cancer cells. Dysregulation of the c-MET signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in many human cancers.[4][5][6][7][8] this compound is designed to have broad activity against various c-MET kinase mutations, including those that confer resistance to other c-MET inhibitors.[9][10][11][12]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder or in a suitable solvent under the following conditions:
| Storage Format | Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months |
| -20°C | 6 Months |
Data sourced from Probechem product information.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). A solubility of 10 mM in DMSO has been reported.[2] To prepare the stock solution, use a high-purity, anhydrous grade of DMSO. To aid dissolution, gentle warming or sonication can be employed. Once the compound is fully dissolved, it is best practice to create single-use aliquots to minimize freeze-thaw cycles, which can contribute to compound degradation over time.[4][7]
Q4: What are the signs of this compound degradation?
Degradation of this compound can manifest in several ways during your experiments:
-
Reduced Potency: A noticeable decrease in the inhibitory effect on c-MET signaling or cancer cell proliferation.
-
Inconsistent Results: High variability in experimental outcomes that cannot be attributed to other factors.
-
Visible Changes: Precipitation or a change in the color of stock solutions.
If you suspect degradation, it is recommended to use a fresh aliquot of the compound.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound, with a focus on preventing degradation.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | • Prepare fresh working solutions from a new stock aliquot for each experiment.• Minimize the exposure of stock and working solutions to light and elevated temperatures.• Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4][7] | Consistent and reproducible inhibition of c-MET signaling and cell viability. |
| Poor Solubility in Aqueous Media | • Ensure the final DMSO concentration in your cell culture media is consistent across all experiments and does not exceed a level that affects cell viability (typically <0.5%).• When diluting the DMSO stock, add it to the aqueous buffer or media slowly while vortexing to prevent precipitation. | The compound remains in solution, ensuring accurate and consistent effective concentrations. |
| Suboptimal Assay Conditions | • Optimize cell seeding density and ensure cells are in the exponential growth phase during the experiment.• Confirm that the c-MET pathway is active in your chosen cell line. | More reliable and consistent assay results. |
Issue 2: Variability in Western Blot results for phosphorylated c-MET (p-c-MET).
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | • Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation state of c-MET.[1] • Ensure all samples are processed quickly and kept on ice to minimize enzymatic activity. | Accurate and reproducible detection of p-c-MET levels. |
| Antibody Performance | • Use a validated antibody specific for the desired phosphorylation site of c-MET.• Titrate the primary antibody to determine the optimal concentration for a good signal-to-noise ratio. | Clear and specific bands for p-c-MET with minimal background. |
| Uneven Protein Loading | • Perform a protein quantification assay (e.g., BCA) to ensure equal amounts of protein are loaded in each lane.• Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.[11] | Accurate comparison of p-c-MET levels between different treatment groups. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the c-MET kinase.
Materials:
-
Recombinant c-MET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate for c-MET
-
This compound
-
Kinase activity detection kit (e.g., ADP-Glo™)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or a vehicle control.
-
Add a solution containing the c-MET enzyme and peptide substrate in kinase buffer.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for c-MET.
-
Incubate for the desired reaction time at 30°C.
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Protocol 2: General Procedure for Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line with known c-MET activity
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
c-MET Signaling Pathway
Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The c-MET oncoprotein: Function, mechanisms of degradation and its targeting by novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. In vitro kinase assay [protocols.io]
- 7. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
Validation & Comparative
A Head-to-Head Comparison of KIN-8741 and Tepotinib in MET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for cancers driven by aberrant Mesenchymal-Epithelial Transition (MET) signaling is continually evolving. Tepotinib (B1684694), an approved MET inhibitor, has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping alterations.[1][2] In contrast, KIN-8741 is a next-generation, preclinical MET inhibitor designed to address acquired resistance to existing therapies.[3][4][5][6] This guide provides a comprehensive, data-supported comparison of these two agents, highlighting their distinct mechanisms, preclinical efficacy, and developmental status.
At a Glance: Key Differences
| Feature | This compound | Tepotinib |
| Development Stage | Preclinical (IND application filed)[7] | Clinically Approved[1] |
| Inhibitor Type | Type IIb c-MET inhibitor[3][8] | Type Ib MET inhibitor[9] |
| Key Differentiator | Designed to target acquired resistance mutations[3][4][5][6] | Established efficacy in METex14 skipping NSCLC[1][2] |
| Known Indications | Investigational for solid tumors with MET alterations | Metastatic NSCLC with METex14 skipping alterations[1] |
Mechanism of Action and Target Selectivity
Tepotinib is a potent and highly selective, ATP-competitive, reversible Type Ib inhibitor of MET kinase activity.[9][10] It binds to the active conformation of the MET kinase, effectively inhibiting MET phosphorylation and downstream signaling.[9] Its high selectivity is a key feature, designed to minimize off-target effects.[9]
This compound, on the other hand, is a highly selective Type IIb c-MET inhibitor.[3][8] This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase. This distinct binding mode allows this compound to have broad activity against various c-MET kinase mutations, including those that confer resistance to Type I inhibitors.[3][4][5][6][8]
Signaling Pathway Inhibition
Both this compound and tepotinib target the MET receptor tyrosine kinase, which, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and migration. The inhibition of MET by these drugs aims to abrogate these oncogenic signals.
References
- 1. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 404 Page [emdgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 8. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
KIN-8741: A Comparative Analysis of Its Selectivity Against Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
KIN-8741 is a novel, highly selective, type IIb inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Aberrant c-Met signaling is a known driver in various cancers, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of this compound's selectivity against other tyrosine kinases, supported by available preclinical data.
High Selectivity Profile of this compound
This compound has demonstrated a high degree of selectivity for c-Met in extensive kinase screening panels. In a comprehensive screen of over 600 kinases, this compound showed excellent selectivity at a concentration of 100 nM. This high selectivity is a key attribute, as off-target kinase inhibition can lead to unwanted side effects and toxicities in a clinical setting.
While specific quantitative data from a broad kinome scan is not publicly available in tabulated format within the primary peer-reviewed literature, the initial publication by Ouyang et al. underscores its development as a highly selective inhibitor.[2] The focus of its design was to minimize interactions with other kinases, thereby ensuring that its therapeutic effects are primarily mediated through the inhibition of the c-Met signaling pathway.
Comparison with Other c-Met Inhibitors
The landscape of c-Met inhibitors includes both type I and type II inhibitors, each with distinct binding modes and selectivity profiles. This compound's designation as a type IIb inhibitor suggests a specific binding mechanism that contributes to its high selectivity and its ability to inhibit a range of c-Met mutations, including those that confer resistance to other inhibitors.[1][2][3] A direct comparison of the kinome-wide selectivity of this compound with other c-Met inhibitors such as Cabozantinib, Crizotinib, and Savolitinib would require access to head-to-head profiling data under identical experimental conditions, which is not currently available in the public domain.
Experimental Protocols
The assessment of this compound's selectivity involves a combination of biochemical and cellular assays. The following are detailed methodologies representative of those used in the preclinical evaluation of kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.
Methodology:
-
Reagents:
-
Recombinant human tyrosine kinases.
-
Specific peptide or protein substrates for each kinase.
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound stock solution (in DMSO).
-
Stop solution (e.g., EDTA).
-
-
Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The kinase, substrate, and this compound are pre-incubated in the wells of a microtiter plate.
-
The kinase reaction is initiated by the addition of ATP (and radiolabeled ATP if applicable).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated by the addition of the stop solution.
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays, methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo™) are used.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular c-Met Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.
Methodology:
-
Cell Lines:
-
A cancer cell line with known c-Met amplification or activating mutations (e.g., MKN-45, EBC-1).
-
-
Reagents:
-
Cell culture medium and supplements.
-
Hepatocyte growth factor (HGF), the ligand for c-Met.
-
This compound stock solution (in DMSO).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-c-Met (p-cMet), anti-total c-Met, and appropriate secondary antibodies.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then serum-starved for a period to reduce basal receptor activation.
-
Cells are pre-treated with various concentrations of this compound for a defined time.
-
c-Met signaling is stimulated by the addition of HGF.
-
After a short incubation period, the cells are lysed.
-
The protein concentration of the lysates is determined.
-
The levels of p-cMet and total c-Met are analyzed by Western blotting or ELISA.
-
The inhibition of c-Met phosphorylation is quantified relative to the HGF-stimulated control (no inhibitor).
-
The cellular IC50 value is determined by plotting the percentage of p-cMet inhibition against the logarithm of the this compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for determining this compound IC50 values.
References
KIN-8741 in Patient-Derived Xenografts: A Comparative Analysis of a Novel c-MET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of KIN-8741, a novel and highly selective c-MET inhibitor, and its alternatives for the treatment of cancers driven by aberrant c-MET signaling, particularly non-small cell lung cancer (NSCLC). While specific preclinical efficacy data for this compound in patient-derived xenograft (PDX) models is not yet publicly available, this document synthesizes the current understanding of its design, mechanism of action, and potential advantages over existing therapies. The comparison is based on publicly available information on this compound and clinical and preclinical data for approved and investigational c-MET targeted therapies.
Introduction to this compound
This compound is a highly selective, type IIb c-MET kinase inhibitor developed by Kinnate Biopharma.[1][2] It is designed to target a broad range of c-MET alterations, including exon 14 skipping mutations and acquired resistance mutations that can emerge during treatment with other c-MET inhibitors.[3][4] The development of this compound is aimed at addressing the limitations of current therapies and providing a more durable response in patients with c-MET driven malignancies.[3] An Investigational New Drug (IND) application for this compound was planned for the fourth quarter of 2023, with clinical trials anticipated to commence in the first half of 2024.[3]
The Role of c-MET in Cancer
The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][6][7] These pathways are crucial for normal cellular processes like proliferation, survival, and motility.[8] In cancer, aberrant c-MET signaling, caused by genetic alterations such as gene amplification, exon 14 skipping mutations, or protein overexpression, can drive tumor growth, invasion, and metastasis.[5][8]
Comparative Landscape of c-MET Inhibitors
This compound enters a therapeutic landscape with several approved and investigational c-MET inhibitors. This section compares this compound's characteristics with those of established alternatives.
| Feature | This compound | Capmatinib (Tabrecta®) | Tepotinib (B1684694) (Tepmetko®) | Telisotuzumab Vedotin-tllv (Emrelis™) |
| Mechanism of Action | Highly selective, Type IIb c-MET kinase inhibitor[1][2] | Selective c-MET kinase inhibitor | Selective c-MET kinase inhibitor | Antibody-drug conjugate targeting c-MET[9] |
| Targeted Alterations | c-MET exon 14 skipping mutations, acquired resistance mutations, gene amplification[1][3] | c-MET exon 14 skipping mutations | c-MET exon 14 skipping mutations | c-MET protein overexpression[9] |
| Development Stage | Preclinical/Phase 1 (IND planned for Q4 2023)[3] | Approved | Approved | Approved |
| Reported Efficacy (NSCLC) | Data not yet available | ORR: 41-68% (treatment-naïve), 41% (previously treated) | ORR: 46% (by IRC)[10] | ORR: 35% (c-MET high), 23% (c-MET intermediate)[11] |
| Potential Advantages | Designed for broad coverage of resistance mutations[3] | Established clinical efficacy | Established clinical efficacy and brain penetrance[10][12] | Efficacy in tumors with high c-MET protein expression, independent of specific mutations[9] |
ORR: Overall Response Rate; IRC: Independent Review Committee. Efficacy data is based on clinical trial results in NSCLC patients with c-MET exon 14 skipping mutations for Capmatinib and Tepotinib, and c-MET overexpression for Telisotuzumab Vedotin-tllv.
Preclinical Efficacy in Patient-Derived Xenografts
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.[13][14][15] They better recapitulate the heterogeneity and microenvironment of human tumors.[13]
While specific data on this compound's efficacy in PDX models is not yet public, preclinical studies with other c-MET inhibitors have demonstrated their utility. For instance, a study on tepotinib in orthotopic PDX models of NSCLC brain metastases showed significant tumor regression.[12] In this study, two models with high-level MET amplification (LU5349 and LU5406) were treated with tepotinib at a clinically relevant dose (125 mg/kg/day), resulting in median tumor volume changes of -84% and -63%, respectively.[12]
Similarly, Champions Oncology has reported the use of NSCLC PDX models to evaluate c-MET-targeted antibody-drug conjugates, demonstrating dose-dependent responses even in models resistant to other targeted therapies like osimertinib.[16] These studies highlight the importance of PDX models in the preclinical evaluation of novel cancer therapeutics.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below is a generalized protocol for evaluating the efficacy of a c-MET inhibitor in NSCLC PDX models, based on common practices in the field.[17][18]
Establishment and Propagation of PDX Models:
-
Fresh tumor tissue from consenting NSCLC patients is obtained under sterile conditions.
-
The tissue is minced into small fragments (approximately 2-3 mm³).
-
Tumor fragments are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD-scid GAMMA or similar strains).
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a certain volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
Drug Efficacy Studies:
-
Once tumors in the expanded cohort reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control (vehicle) groups.
-
The investigational drug (e.g., this compound) and comparator agents are administered at specified doses and schedules (e.g., daily oral gavage).
-
Tumor volume and body weight are measured 2-3 times per week.
-
The study continues for a defined period or until tumors in the control group reach a predetermined endpoint.
-
Efficacy is typically assessed by comparing the change in tumor volume between treated and control groups, often expressed as Tumor Growth Inhibition (TGI).
Visualizing Key Concepts
c-MET Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 4. Kinnate adds next-generation MEK inhibitor and c-Met inhibitor to oncology pipeline | BioWorld [bioworld.com]
- 5. MET in Non-Small-Cell Lung Cancer (NSCLC): Cross ‘a Long and Winding Road’ Looking for a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cMET in NSCLC: Can We Cut off the Head of the Hydra? From the Pathway to the Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 10. Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telisotuzumab Vedotin Monotherapy in Patients With Previously Treated c-Met Protein-Overexpressing Advanced Nonsquamous EGFR-Wildtype Non-Small Cell Lung Cancer in the Phase II LUMINOSITY Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. championsoncology.com [championsoncology.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development [PeerJ] [peerj.com]
- 16. championsoncology.com [championsoncology.com]
- 17. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
KIN-8741: A Next-Generation c-MET Inhibitor Targeting Acquired Resistance
A comparative analysis of KIN-8741, a novel, highly selective, type IIb c-MET inhibitor, reveals its potential to address acquired resistance to current c-MET targeted therapies in non-small cell lung cancer (NSCLC) and other solid tumors. Preclinical data demonstrates this compound's broad activity against various c-MET mutations, including those that confer resistance to existing treatments.
Developed by Kinnate Biopharma, this compound is engineered to overcome the limitations of current type I c-MET inhibitors, which can lose effectiveness due to the emergence of on-target resistance mutations.[1] As a type IIb inhibitor, this compound targets the inactive conformation of the c-MET kinase, a mechanism that allows for activity against a wider range of mutations.[1] The primary patient populations for this compound are those with solid tumors driven by c-MET exon 14 alterations and/or c-MET amplification.
Positioning this compound in the c-MET Inhibitor Landscape
Current FDA-approved c-MET inhibitors, such as capmatinib (B1663548) and tepotinib, are effective in patients with MET exon 14 skipping mutations. However, a significant portion of patients develop resistance, often through secondary mutations in the c-MET kinase domain. This compound's design as a type IIb inhibitor with broad mutational coverage directly addresses this unmet clinical need.
While specific head-to-head clinical data is not yet available, preclinical evidence suggests this compound's potential for superior durability of response by targeting a wider array of resistance mechanisms from the outset.
Biomarkers of Response to this compound
The primary biomarkers for identifying patients likely to respond to this compound are consistent with those for other c-MET targeted therapies and focus on identifying tumors with oncogenic c-MET activation.
Established Biomarkers for c-MET Inhibition:
| Biomarker | Description | Method of Detection |
| MET Exon 14 Skipping Mutations | Mutations that lead to the skipping of exon 14 during mRNA splicing, resulting in a constitutively active c-MET protein. | Next-Generation Sequencing (NGS) of tumor tissue or liquid biopsy (ctDNA). |
| MET Gene Amplification | An increased number of copies of the MET gene, leading to overexpression of the c-MET protein. | Fluorescence In Situ Hybridization (FISH) or NGS. |
| c-MET Protein Overexpression | High levels of c-MET protein on the surface of tumor cells. | Immunohistochemistry (IHC). |
| Hepatocyte Growth Factor (HGF) Levels | HGF is the ligand for the c-MET receptor. Elevated levels may indicate an active HGF/c-MET signaling axis. | Enzyme-Linked Immunosorbent Assay (ELISA) on plasma or serum. |
The c-MET Signaling Pathway
The c-MET receptor tyrosine kinase, upon binding its ligand HGF, activates several downstream signaling cascades that are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is a key driver in various cancers.
Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of biomarkers and the evaluation of drug efficacy. Below are generalized methodologies for key assays.
c-MET Kinase Assay
This assay determines the direct inhibitory effect of a compound on c-MET kinase activity.
Materials:
-
Recombinant human c-MET kinase domain
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
Test compound (this compound or comparator)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the recombinant c-MET kinase to each well of a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known c-MET status (e.g., MET amplified, MET exon 14 skipping)
-
Cell culture medium and supplements
-
Test compound (this compound or comparator)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well plates
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent and incubate for 2-4 hours, then add solubilization solution. For the CellTiter-Glo® assay, add the reagent directly to the wells.
-
Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Phospho-c-MET
This method is used to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of c-MET and its downstream effectors.
Materials:
-
Cancer cell lines
-
HGF (for ligand-stimulated phosphorylation)
-
Test compound (this compound or comparator)
-
Lysis buffer
-
Primary antibodies (anti-phospho-c-MET, anti-total-c-MET, anti-phospho-AKT, anti-total-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Culture cells and treat with the test compound for a specified duration.
-
Stimulate with HGF if assessing ligand-dependent phosphorylation.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
Experimental Workflow for Biomarker-Driven Drug Development
The development of targeted therapies like this compound relies on a robust workflow to identify and validate predictive biomarkers.
Caption: A streamlined workflow for biomarker discovery and validation in targeted therapy development.
Future Directions
As this compound advances through clinical development, further investigation into both predictive and resistance biomarkers will be critical. This includes the comprehensive genomic and proteomic profiling of patient tumors to identify novel markers that can refine patient selection and guide combination therapy strategies. The ability of this compound to overcome a broad range of acquired resistance mutations positions it as a promising agent in the evolving landscape of precision oncology.
References
Navigating Resistance: A Comparative Guide to Combining c-MET and EGFR Inhibitors in Oncology
Introduction to KIN-8741 and the Rationale for Combination Therapy
This compound is an investigational, highly selective, type IIb c-MET inhibitor designed to target a wide range of c-MET alterations, including those that confer resistance to other therapies.[1][2][3] In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), a significant challenge is the development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] Upregulation of the c-MET signaling pathway is a well-established mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs), allowing cancer cells to bypass the EGFR blockade and continue to proliferate.[4][5]
This guide provides a comparative overview of the therapeutic strategy of combining a c-MET inhibitor with an EGFR inhibitor. While clinical data for this compound in combination with EGFR inhibitors is not yet publicly available due to its early stage of development,[6][7][8] this document will serve as a valuable resource by summarizing the performance of other selective c-MET inhibitors in combination with EGFR TKIs. The presented data from analogous combination therapies can offer insights into the potential efficacy and a framework for evaluating this compound as it progresses through clinical trials.
Performance of c-MET and EGFR Inhibitor Combination Therapies
The following tables summarize key efficacy data from clinical trials evaluating the combination of selective c-MET inhibitors (such as savolitinib, tepotinib, and capmatinib) with EGFR inhibitors in patients with EGFR-mutant NSCLC that has developed resistance, often characterized by c-MET amplification.
Table 1: Efficacy of Savolitinib + Osimertinib (B560133) in EGFR-Mutant, MET-Amplified NSCLC
| Clinical Trial | Patient Population | Treatment Arms | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| SACHI (Phase 3) [9][10] | EGFR-mutated, MET-amplified advanced NSCLC after progression on an EGFR TKI | Savolitinib + Osimertinib vs. Chemotherapy | 63.2% vs. 36.2% | 8.2 months vs. 4.5 months | 9.7 months vs. 4.3 months |
| SAVANNAH (Phase 2) [11][12] | EGFR-mutated advanced NSCLC with MET overexpression/amplification after progression on osimertinib | Savolitinib + Osimertinib | 56% (Investigator assessed) | 7.5 months | 7.1 months |
| ORCHARD (Phase 2) [13] | EGFR-mutated advanced NSCLC with MET amplification after progression on first-line osimertinib | Savolitinib + Osimertinib | 47% | 7.6 months | 14.5 months |
| FLOWERS (Phase 2) [14][15] | Newly diagnosed EGFR-mutant, MET-aberrant NSCLC | Savolitinib + Osimertinib vs. Osimertinib alone | 90.5% vs. 60.9% | 19.6 months vs. 9.3 months | 18.6 months vs. 8.4 months |
Table 2: Efficacy of Tepotinib + Gefitinib in EGFR-Mutant, MET-Altered NSCLC
| Clinical Trial | Patient Population | Treatment Arms | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| INSIGHT (Phase 2) [16][17][18][19][20] | EGFR-mutant NSCLC with MET amplification resistant to prior EGFR TKI | Tepotinib + Gefitinib vs. Chemotherapy | 66.7% vs. 42.9% | 16.6 months vs. 4.2 months | 37.3 months vs. 13.1 months |
Table 3: Efficacy of Capmatinib (B1663548) + Osimertinib in EGFR-Mutant, MET-Amplified NSCLC
| Study Type | Patient Population | Key Findings |
| Case Report/Preclinical [5][21][22][23][24] | EGFR-mutant NSCLC with MET-driven resistance to osimertinib | In a patient-derived xenograft (PDX) model, the combination of capmatinib and osimertinib resulted in significantly greater tumor inhibition compared to either agent alone. A case report also showed a partial response to this combination in a patient with a MET Y1003N mutation that emerged after osimertinib treatment. |
Key Experimental Methodologies
The evaluation of combination therapies like this compound and EGFR inhibitors relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for two fundamental assays.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic or cytostatic effects of the drug combination on cancer cell lines.
Objective: To measure the metabolic activity of cells as an indicator of cell viability following treatment with single agents and their combination.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., EGFR-mutant NSCLC cell lines with and without MET amplification) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor, this compound, and the combination of both for a specified duration (e.g., 72 hours).[25]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[25][26]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[25][26]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Combination index (CI) values can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.
Objective: To assess the effect of this compound and an EGFR inhibitor on the phosphorylation status and expression levels of key proteins in the EGFR and c-MET signaling pathways.
Protocol:
-
Cell Lysis: After treating cells with the drugs for a specified time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[27][28]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[28]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27][29]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[27][29]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[27][28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, phospho-MET, total MET, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.[27][28]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[28]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[28]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[28]
Visualizing Molecular Interactions and Experimental Design
Diagrams are essential for understanding the complex biological pathways and the logic behind experimental workflows.
Caption: Preclinical workflow for evaluating this compound and EGFR inhibitor combination therapy.
Caption: Simplified EGFR signaling pathway and the action of an EGFR inhibitor.
Caption: c-MET pathway activation as a bypass mechanism for EGFR inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinnate adds next-generation MEK inhibitor and c-Met inhibitor to oncology pipeline | BioWorld [bioworld.com]
- 4. C-MET inhibitors for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its Growing Targeted Oncology Pipeline and Provides Cash Runway Guidance - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Kinnate Biopharma Inc. Adds Two New Drug Candidates to Its [globenewswire.com]
- 9. onclive.com [onclive.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. targetedonc.com [targetedonc.com]
- 12. esmo.org [esmo.org]
- 13. Osimertinib Plus Savolitinib in Patients With EGFR-Mutated Advanced NSCLC With MET Alterations After First-Line Osimertinib: Clinical Outcomes, Safety, and Biomarker Analysis: A Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. medpagetoday.com [medpagetoday.com]
- 16. onclive.com [onclive.com]
- 17. targetedonc.com [targetedonc.com]
- 18. targetedonc.com [targetedonc.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Randomized Trial of Tepotinib Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Osimertinib and Capmatinib Combination Therapy to Overcome MET Y1003N-Mediated Resistance in EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Osimertinib and Capmatinib Combination Therapy to Overcome MET Y1003N-Mediated Resistance in EGFR-Mutant NSCLC: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. benchchem.com [benchchem.com]
- 29. Western blot protocol | Abcam [abcam.com]
KIN-8741: A Comparative Guide to its Cross-Resistance Profile Against Other c-MET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical cross-resistance profile of KIN-8741, a novel type IIb c-MET inhibitor, with other established c-MET inhibitors. As targeted therapies continue to revolutionize oncology, understanding the mechanisms of acquired resistance is paramount. This document aims to provide an objective analysis of this compound's performance against various c-MET mutations, supported by available experimental data.
Executive Summary
Acquired resistance to c-MET tyrosine kinase inhibitors (TKIs) is a significant clinical challenge, often driven by secondary mutations in the c-MET kinase domain. This compound is a highly selective, type IIb c-MET inhibitor designed to address this challenge by maintaining activity against a broad range of these resistance mutations.[1][2] Preclinical data suggests that this compound exhibits a favorable cross-resistance profile compared to type I c-MET inhibitors, such as crizotinib, capmatinib, and tepotinib. This guide will delve into the available data to provide a comparative overview.
Comparative Cross-Resistance Profile of c-MET Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other c-MET inhibitors against wild-type c-MET and various clinically relevant resistance mutations. Lower IC50 values indicate greater potency.
Table 1: Comparative in vitro Potency (IC50, nM) of c-MET Inhibitors Against Wild-Type and Mutant c-MET
| Mutation | This compound (Type IIb) | Crizotinib (Type Ia) | Capmatinib (Type Ib) | Tepotinib (Type Ib) |
| Wild-Type | Data not publicly available | ~11[3] | 0.13[4] | 1.7 - 3[3] |
| D1228 Mutations | Broadly potent[1][2] | Resistant[5] | Resistant[5] | Resistant |
| Y1230 Mutations | Broadly potent[1][2] | Resistant[5] | Resistant[5] | Resistant |
| M1250T | Data not publicly available | Data not publicly available | No notable impact on binding[5] | Data not publicly available |
| L1195V | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| F1200I | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The IC50 values are compiled from various preclinical studies and may have been determined using different assay conditions, making direct comparisons challenging. Specific IC50 values for this compound are not yet publicly available in a comprehensive table format.
c-MET Signaling Pathway and Inhibition
The diagram below illustrates the c-MET signaling pathway and the mechanisms of action of type I and type II inhibitors.
Caption: c-MET signaling pathway and inhibitor binding modes.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the cross-resistance profile of c-MET inhibitors. The specific details of the assays used for this compound and the comparator drugs may vary.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-MET kinase.
Caption: General workflow for a biochemical kinase assay.
Detailed Steps:
-
Reagent Preparation: Recombinant wild-type or mutant c-MET kinase, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)4:1), and ATP are prepared in a kinase assay buffer. The test inhibitor is serially diluted to a range of concentrations.[6]
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the wells of a microplate.
-
Reaction Initiation and Detection: The reaction is initiated by the addition of ATP. After a set incubation period, the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[6] Alternatively, the level of substrate phosphorylation can be quantified using methods such as ELISA or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Cross-Resistance Assay
This assay evaluates the ability of an inhibitor to suppress c-MET signaling and cell viability in cancer cell lines engineered to express different c-MET mutations.
Caption: General workflow for a cellular cross-resistance assay.
Detailed Steps:
-
Cell Line Engineering and Culture: Parental cancer cell lines (e.g., Ba/F3) that are dependent on c-MET signaling for survival are engineered to express either wild-type c-MET or various c-MET resistance mutations.[8]
-
Compound Treatment: The engineered cell lines are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
Cell Viability Measurement: After a prolonged incubation period (typically 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[9]
-
Data Analysis: The half-maximal growth inhibition (GI50) or IC50 values are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration. A higher IC50 value for a mutant cell line compared to the wild-type indicates resistance.
Conclusion
The available information suggests that this compound holds promise as a next-generation c-MET inhibitor with a potentially superior cross-resistance profile against clinically relevant mutations that confer resistance to current type I inhibitors.[1][2] Its design as a type IIb inhibitor allows it to bind to the inactive conformation of the c-MET kinase, a mechanism that appears to be less susceptible to disruption by mutations in the activation loop, such as D1228 and Y1230 alterations.[1][2]
However, a definitive and direct comparison is hampered by the lack of publicly available, head-to-head preclinical data generated under identical experimental conditions. The publication of the full preclinical data set for this compound will be crucial for a more precise evaluation of its comparative efficacy. Researchers and drug developers should consider the available data in the context of the different inhibitor types and the specific resistance mutations they aim to target. As more data becomes available, a clearer picture of the clinical potential of this compound in overcoming c-MET inhibitor resistance will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KIN-8741
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for KIN-8741 is not publicly available. This compound is identified as a highly selective c-Met kinase inhibitor for cancer treatment and should be handled as a potent, potentially hazardous chemotherapeutic agent. The following disposal procedures are based on established guidelines for cytotoxic (antineoplastic) drugs and other protein kinase inhibitors.[1][2][3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper management and disposal of waste containing this compound.
Safe Handling and Personal Protective Equipment (PPE)
Due to its cytotoxic potential, strict adherence to safety protocols is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.[5] All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed within a certified chemical fume hood or a Class II biological safety cabinet.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves every 30-60 minutes or immediately upon contamination.[1] |
| Body Protection | Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. Must be made of a low-permeability fabric.[6] |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified safety goggles or a full-face shield must be worn to protect against splashes. |
| Respiratory | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound to prevent inhalation. |
This compound Waste Segregation and Disposal
All materials that come into contact with this compound are considered hazardous waste and must be segregated at the point of generation.[4] This includes unused compound, solutions, contaminated labware, and PPE. Chemotherapy waste is typically categorized as either "trace" or "bulk" waste, which dictates the type of disposal container used.[7]
-
Bulk Chemotherapy Waste: Includes unused or expired this compound, solutions with concentrations greater than residual amounts, and materials from cleaning up large spills.
-
Trace Chemotherapy Waste: Includes "RCRA empty" containers (containing less than 3% of the original volume), and contaminated items like gloves, gowns, bench paper, and pipette tips.[8]
Table 2: Waste Container Specifications for this compound
| Waste Type | Container Color | Container Type | Labeling Requirements |
| Bulk Liquid Waste | Black (typically) | Leak-proof, shatter-resistant, screw-cap container. | "Hazardous Waste", "Bulk Chemotherapeutic Waste", "this compound" |
| Bulk Solid Waste | Black (typically) | Puncture-proof container with a secure lid. | "Hazardous Waste", "Bulk Chemotherapeutic Waste", "this compound" |
| Trace Contaminated Sharps | Yellow | Puncture-proof sharps container. | "Chemo Sharps", "Trace Chemotherapeutic Waste" |
| Trace Contaminated Solids | Yellow | Thick, leak-proof plastic bag or lidded container. | "Trace Chemotherapeutic Waste" |
Disposal Protocol:
-
Segregate Waste: Immediately place any item contaminated with this compound into the appropriate waste container based on the descriptions in Table 2.
-
Container Management: Keep all waste containers sealed when not in use. Do not overfill containers.
-
Labeling: Ensure all containers are clearly labeled with the required information.
-
Storage: Store filled waste containers in a designated Satellite Accumulation Area within the laboratory, away from general lab traffic.
-
Pickup: When a container is full, schedule a pickup with your institution's EHS department or licensed hazardous waste contractor.[9] Do not dispose of any this compound waste in regular trash, biohazard bags, or down the sanitary sewer.[2]
Decontamination and Spill Management Protocol
Immediate cleanup of any spill is crucial to prevent the spread of contamination.[1] A chemotherapy spill kit must be readily available in any area where this compound is handled.
Experimental Protocol: Surface Decontamination
-
Preparation: Don the full PPE as described in Table 1 before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a low-lint wipe with a suitable laboratory detergent solution.
-
Wiping Technique: Wipe the contaminated surface using overlapping, unidirectional strokes. Dispose of the wipe in the appropriate chemotherapeutic waste container (yellow for trace, black for bulk).[4]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same technique to remove any detergent residue. Dispose of the wipe.
-
Final Decontamination (Alcohol): With a new wipe, apply 70% isopropyl alcohol to the surface. Allow the surface to air dry completely. Dispose of the wipe.[4]
-
PPE Disposal: Carefully doff PPE, disposing of the outer gloves, gown, and inner gloves in the designated hazardous waste container.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. academic.oup.com [academic.oup.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsmedwaste.com [amsmedwaste.com]
- 8. stericycle.com [stericycle.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for KIN-8741
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of KIN-8741, a highly selective Type IIb c-Met kinase inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
While specific quantitative toxicity data for this compound is not publicly available, it should be handled with the standard precautions for a potent research compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Use Case |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. Dispose of contaminated gloves immediately. |
| Eyes | Safety glasses with side shields or goggles | Essential for all procedures involving this compound to protect against splashes or airborne particles. |
| Respiratory | NIOSH-approved respirator | Required when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Workflow:
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Storage Conditions:
This compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1] The recommended storage class is TRGS 510: 13 (Non-combustible solid).[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release Measures:
-
Personal Precautions: Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.
-
Containment: Sweep up the spilled solid material, taking care not to generate dust.
-
Cleanup: Place the contained material into a suitable, closed container for disposal.[1]
-
Environmental Precautions: No special environmental precautions are required.[1]
First Aid Procedures:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Disposal Plan
All waste contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Key Disposal Steps:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with the contents, including "this compound".
-
Containment: Use sealed, leak-proof containers for all waste.
-
Disposal: Arrange for pickup and disposal by a certified chemical waste management company. For final disposal, refer to section 13 of the safety data sheet.[1]
Firefighting Measures
In the event of a fire involving this compound, use appropriate extinguishing media and protective equipment.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards: The nature of decomposition products is not known.[1]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
